Rocbrutinib

Catalog No.
S12860587
CAS No.
2485861-07-0
M.F
C42H51N9O5
M. Wt
761.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rocbrutinib

CAS Number

2485861-07-0

Product Name

Rocbrutinib

IUPAC Name

N-[5-[[6-[2-(4,4-dimethyl-9-oxo-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-10-yl)-3-(hydroxymethyl)-4-pyridinyl]-4-methyl-3-oxopyrazin-2-yl]amino]-2-[(2S)-2-methyl-4-(oxan-4-yl)piperazin-1-yl]phenyl]prop-2-enamide

Molecular Formula

C42H51N9O5

Molecular Weight

761.9 g/mol

InChI

InChI=1S/C42H51N9O5/c1-6-37(53)45-32-20-28(7-8-34(32)49-14-13-48(23-26(49)2)29-10-17-56-18-11-29)44-38-41(55)47(5)24-33(46-38)30-9-12-43-39(31(30)25-52)51-16-15-50-35(40(51)54)19-27-21-42(3,4)22-36(27)50/h6-9,12,19-20,24,26,29,52H,1,10-11,13-18,21-23,25H2,2-5H3,(H,44,46)(H,45,53)/t26-/m0/s1

InChI Key

OYJVFTNYBWVQHA-SANMLTNESA-N

SMILES

Array

Canonical SMILES

CC1CN(CCN1C2=C(C=C(C=C2)NC3=NC(=CN(C3=O)C)C4=C(C(=NC=C4)N5CCN6C7=C(CC(C7)(C)C)C=C6C5=O)CO)NC(=O)C=C)C8CCOCC8

Isomeric SMILES

C[C@H]1CN(CCN1C2=C(C=C(C=C2)NC3=NC(=CN(C3=O)C)C4=C(C(=NC=C4)N5CCN6C7=C(CC(C7)(C)C)C=C6C5=O)CO)NC(=O)C=C)C8CCOCC8

Rocbrutinib is under investigation in clinical trial NCT05716087 (A Study of Rocbrutinib in Participants With Relapse or Refractory Mantle Cell Lymphoma).
Rocbrutinib is an orally bioavailable inhibitor of Bruton's tyrosine kinase (BTK; Bruton agammaglobulinemia tyrosine kinase), with potential antineoplastic activity. Upon oral administration, rocbrutinib covalently binds to and inhibits the activity of wild-type (WT) BTK and non-covalently binds to inhibits the activity of C481 mutated BTK, a resistance mutation in the BTK active site in which cysteine is substituted for serine at residue 481 (C481S). This prevents the activation of the B-cell antigen receptor (BCR) signaling pathway and BTK-mediated activation of downstream survival pathways. This leads to an inhibition of the growth of malignant B-cells that overexpress BTK. BTK, a member of the Src-related BTK/Tec family of cytoplasmic tyrosine kinases, is overexpressed in B-cell malignancies; it plays an important role in the development, activation, signaling, proliferation and survival of B-lymphocytes. BTK C481S mutation plays an important role in resistance to certain BTK inhibitors. This dual activity allows efficacy against tumor cells expressing WT BTK through covalent binding while simultaneously preventing the proliferation of tumor cells expressing the most common resistance mutation to covalent BTK inhibitors through non-covalent binding.
ROCBRUTINIB is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Rocbrutinib mechanism of action BTK inhibition

Author: Smolecule Technical Support Team. Date: February 2026

The Mechanism of Action of BTK Inhibitors

BTK inhibitors are a class of targeted therapy that work by covalently and irreversibly binding to the Bruton's tyrosine kinase (BTK) protein, a crucial enzyme in several signaling pathways within hematopoietic cells, particularly B lymphocytes [1] [2].

The table below summarizes the core aspects of the BTK inhibition mechanism:

Aspect Description
Primary Target Bruton's Tyrosine Kinase (BTK) [1] [2].
Key Mechanism Irreversible, covalent binding to a cysteine residue in the BTK active site, blocking its enzymatic activity [1] [2].
Cellular Impact Inhibition of B-cell signaling, reduced pro-inflammatory mediator release, impaired cell proliferation/survival [1] [3].

This mechanism disrupts several key pathways:

  • B Cell Receptor (BCR) Signaling: BTK is a vital component of the BCR signaling cascade. Its inhibition blocks signals that promote B-cell proliferation, survival, and differentiation [1].
  • Fc Receptor Signaling: BTK is involved in signaling from Fc receptors (FcεR1 and FcγR) on immune cells like mast cells, basophils, and macrophages. Inhibiting BTK reduces the release of histamine and other pro-inflammatory mediators [3].

The following diagram illustrates the signaling pathways disrupted by BTK inhibitors:

f BCR BCR BTK BTK BCR->BTK Activates FcR FcR FcR->BTK Activates Cell Membrane Cell Membrane Cell Membrane->BCR Cell Membrane->FcR B-cell Proliferation & Survival B-cell Proliferation & Survival BTK->B-cell Proliferation & Survival Promotes Inflammatory Mediator Release Inflammatory Mediator Release BTK->Inflammatory Mediator Release Promotes BTK Inhibitor BTK Inhibitor BTK Inhibitor->BTK Inhibits

► Figure: Simplified schematic of key signaling pathways targeted by BTK inhibitors.

Comparison of BTK Inhibitor Characteristics

Although data on Rocbrutinib is unavailable, the table below compares quantitative pharmacological data for several clinically relevant BTK inhibitors, which can serve as a reference.

Drug Name Indication(s) Key Pharmacological Features Development Status

| Remibrutinib (LOU064) | Chronic Spontaneous Urticaria (CSU) [3] | • IC₅₀ (in blood): 0.023 μM [2]Half-life: 1-2 hours • Protein binding: 95.4% • Primary metabolizer: CYP3A4 [3] | FDA Approved (2025) [3] | | Tolebrutinib | Multiple Sclerosis (MS) [2] | Orally active, covalent, irreversible inhibitor; designed to penetrate the central nervous system (CNS) [2]. | Phase III [2] | | Evobrutinib | Multiple Sclerosis (MS) [2] | Orally administered, irreversible antagonist [2]. | Phase III [2] | | Ibrutinib | Various B-cell malignancies [1] | First-in-class BTK inhibitor; creates a chemotherapy-free treatment era for hematological cancers [1]. | Approved (2013) [1] |

General Experimental Approaches for BTK Inhibitor Research

For researchers investigating BTK inhibitors, the following methodological approaches are commonly used, as evidenced in the literature [4].

Experimental Area Commonly Used Methods & Assays

| In Vitro Binding & Selectivity | • Kinase activity assays to determine IC₅₀ values [2]. • Selectivity profiling across kinase panels. • Cellular Western blot/IP to assess phosphorylation of BTK (e.g., at Y551) and downstream substrates [4]. | | Functional Cellular Assays | • Cell viability/proliferation assays (e.g., on malignant B-cell lines) [1]. • Calcium flux assays to measure BCR signaling inhibition. • Measurement of cytokine/chemokine release via ELISA after FcR or TLR stimulation [3]. | | In Vivo Efficacy Models | • Mouse xenograft models (e.g., human tumor cell lines implanted in immunodeficient mice) for hematological cancers [1]. • Autoimmune disease models (e.g., experimental autoimmune encephalomyelitis - EAE for MS) [2]. |

References

Core Mechanism of Action and Pharmacology

Author: Smolecule Technical Support Team. Date: February 2026

Rocbrutinib's distinguishing feature is its dual mechanism of action, designed to inhibit both wild-type and mutated forms of BTK.

  • Dual Binding Mechanism: It acts covalently (irreversibly) to inhibit wild-type BTK and non-C481S mutations, and non-covalently (reversibly) to inhibit BTK with the C481S mutation, a common resistance site for covalent BTKis [1] [2] [3].
  • High Selectivity: The compound is described as an "extremely selective inhibitor," which contributes to a favorable safety profile by minimizing off-target effects [4] [2].
  • Key Molecular Properties: The table below summarizes its core physicochemical characteristics [5].
Property Value
Molecular Weight 761.91 g/mol
Hydrogen Bond Donors 3
Hydrogen Bond Acceptors 14
Topological Polar Surface Area 145.65
XLogP 2.18
Lipinski's Rule Breakers 2 (MW >500, TPSA >140)

The following diagram illustrates the drug's mechanism of action against different BTK forms.

rocbrutinib_mechanism LP168 This compound (LP-168) WT Wild-Type BTK (BTKᴺᵀ) LP168->WT Covalent Irreversible Binding C481 Mutant BTK (C481S Mutation) LP168->C481 Non-Covalent Reversible Binding T474 Mutant BTK (T474I 'Gatekeeper' Mutation) LP168->T474 Dual Binding Inhibition Potent BTK Inhibition WT->Inhibition C481->Inhibition T474->Inhibition

This compound's dual binding action against wild-type and resistant BTK mutations.

Key Preclinical and Clinical Data

Early-phase trials demonstrate this compound's efficacy and safety in heavily pre-treated patient populations.

  • Phase 1 Clinical Trial in R/R CLL: A study of 50 patients, 47 with CLL, all previously treated with a covalent BTKi showed [1]:
    • 69% of CLL patients were progression-free at 18 months.
    • 77% 18-month progression-free survival in patients receiving higher doses (≥200 mg).
    • 78% overall response rate in patients with key BTKi resistance mutations.
  • Efficacy in Gatekeeper Mutations: A specific cohort of 10 patients with the T474I gatekeeper mutation (a common resistance to non-covalent BTKis like pirtobrutinib) showed a 78% overall response rate, with all patients remaining on treatment after a median 14-month follow-up [6] [2].
  • Safety Profile: Common side effects (>20% patients) included nausea, constipation, headache, abdominal pain, cough, diarrhea, dizziness, and fatigue. No cases of atrial fibrillation or major hypertension were reported in the studies [1] [6].

The table below summarizes efficacy outcomes from key clinical cohorts.

Study Cohort Patient Population Key Efficacy Findings
Overall CLL (Phase 1) [1] 47 patients with R/R CLL, all prior covalent BTKi 69% 18-month PFS (77% for dose ≥200 mg)
Gatekeeper Mutation [6] [2] 10 patients with R/R CLL and T474I mutation, prior covalent & non-covalent BTKi 78% ORR; 100% remaining on treatment at median 14-month follow-up
Phase 2 ROCK-1 (MCL) [3] 62 patients with R/R MCL, prior covalent BTKi (ongoing) Primary endpoint: Objective Response Rate (ORR)

Reported Experimental Protocols and Workflows

Research into this compound involves both clinical trial designs and innovative preclinical methods to identify combination therapies.

  • Phase 1 Clinical Trial Design (NCT04993690): An open-label, dose-escalation and expansion study in patients with relapsed/refractory B-cell lymphomas [7].
    • Dose Escalation: 3-6 subjects per cohort received sequentially higher oral doses of this compound (from 100 mg/day) on a once- or twice-daily schedule for 28-day cycles to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).
    • Dose Expansion: Additional subjects were recruited to further explore safety and efficacy in specific subgroups.
  • Phase 2 Combination Study Design (UC Health): This multicenter, parallel two-cohort Phase 2 trial evaluates this compound combined with obinutuzumab [8].
    • Cohorts: (1) Previously treated CLL/SLL patients; (2) Patients with BTK T474I gatekeeper mutations.
    • Dosing: Patients receive LP-168 200 mg daily for 12 cycles, with obinutuzumab added in cycles 7-12.
    • Primary Goal: Establish a safe dosing regimen and acquire pilot data on efficacy, including rates of undetectable Minimal Residual Disease (uMRD) and Complete Response (CR).
  • Genome-Wide CRISPR/Cas9 Knockout Screen: An unbiased preclinical screen was used to identify genes whose knockout is synthetically lethal with this compound treatment, revealing novel drug combination partners [4].
    • Methodology: Genome-wide CRISPR-Cas9 libraries were transduced into cells, which were then treated with this compound. Genetic knockouts that enhanced cell death upon this compound exposure were identified via sequencing.
    • Key Finding: BCL2 was a top hit, validating the rational combination of this compound with BCL2 inhibitors (e.g., venetoclax). This data supports moving this combination into clinical trials [4].

The workflow for the CRISPR screening process is outlined below.

crispr_workflow Start Cell Line Step1 Introduce Genome-wide CRISPR-Cas9 Library Start->Step1 Step2 Treat with this compound Step1->Step2 Step3 Sequence Surviving Cells & Analyze Enriched/Depleted Guides Step2->Step3 Step4 Identify 'Hits': Genes Conferring Synthetic Lethality Step3->Step4 Result Validated Combination Target: BCL2 Inhibitors Step4->Result

Workflow for genome-wide CRISPR screen to identify this compound combination partners.

Future Directions and Development Status

This compound's development is advancing in several key areas.

  • Overcoming Resistance: Its primary clinical value is in treating patients with resistance to prior BTKis, especially those with C481S or T474I mutations [1] [6].
  • Combination Therapies: Preclinical and clinical research is actively exploring combinations, particularly with BCL2 inhibitors (like venetoclax) and anti-CD20 monoclonal antibodies (like obinutuzumab) [4] [8].
  • Fixed-Duration Treatment: The field is moving towards fixed-duration regimens. This compound's high selectivity and efficacy make it a strong candidate for such approaches, including MRD-guided intermittent therapy [4].
  • Expanding Indications: While the focus is on B-cell malignancies (CLL, SLL, MCL, DLBCL), a recent licensing agreement also grants rights to develop this compound for non-tumor indications, such as autoimmune diseases, in China [9].

References

Rocbrutinib synthetic lethality CRISPR screen

Author: Smolecule Technical Support Team. Date: February 2026

CRISPR Screening Workflow for BTK Inhibitors

The diagram below outlines the general workflow for a CRISPR-Cas9 loss-of-function screen to identify genes that modulate response to a BTK inhibitor, based on established methodologies [1] [2] [3].

workflow CRISPR Screen Workflow for BTK Inhibitor Start Start: Establish Cas9-Expressing B-cell Line (e.g., Nalm6, Namalwa) A Transduce with Kinome-wide sgRNA Library Start->A B Select Transduced Cells with Puromycin A->B C Split Population: Treatment vs. Control B->C D Treat with BTK Inhibitor (e.g., Ibrutinib) C->D Experimental Arm E Control Group (No Treatment) C->E Control Arm F Harvest Cells after Selection Pressure D->F E->F G Extract Genomic DNA & Amplify sgRNA Regions F->G H Next-Generation Sequencing (NGS) G->H I Bioinformatic Analysis: MAGeCK or DESeq2 H->I J Output: Hit Identification (Sensitizing/Resistance Genes) I->J

This workflow is adapted from published screens for ibrutinib and asparaginase [1] [2].

Detailed Experimental Protocol

The table below breaks down the key experimental steps based on the workflow, with specific technical details from the literature.

Stage Key Components Technical Details & Considerations

| 1. Cell Line & Library | Cell Line: B-cell lineage (e.g., Nalm6 for ALL [2], Namalwa for CLL/MCL [1] [3]). CRISPR Library: Focused kinome/phosphoproteome (e.g., Brunello kinome library) [1] [2] [3]. | Ensure high Cas9 activity (>99%) [1]. Use low MOI (~0.3) and high library representation (e.g., 1000x) [1] [3] to maintain sgRNA diversity. | | 2. Screening & Selection | Treatment Arm: Grown in presence of BTK inhibitor. Control Arm: Grown in parallel without drug. Duration: Typically 2+ weeks to allow for cellular phenotypes [2]. | Drug concentration should induce significant, but not complete, cell death (e.g., ~35% cell death after 2 weeks) [2]. This enriches for sensitizing or resistance genes. | | 3. Analysis & Hit Calling | Genomic DNA Prep: Isolate gDNA from final populations and pre-screening "reference" pool [3]. Sequencing: NGS of sgRNA amplicons. Bioinformatics: MAGeCK [2] or DESeq2/αRRA [1] pipelines. | Algorithms compare sgRNA abundance between treatment and control to identify significantly enriched or depleted guides. Genes targeted by multiple depleted sgRNAs are high-confidence "hits" [1] [2]. |

Insights from Related BTK Inhibitor Studies

Although rocbrutinib-specific data is unavailable, research on other BTK inhibitors reveals what to expect from such a screen.

  • Known BTK Pathway Genes: A well-designed screen should identify core components of the B-cell receptor (BCR) signaling pathway as top hits, validating the method. This includes kinases like SYK, PI3K, and BTK itself [1].
  • Novel Synthetic Lethal Interactions: Beyond the known pathway, screens can reveal new therapeutic targets. For example, a screen with the BTK inhibitor ibrutinib identified PAK2 and PTK2B/PYK2 as potential targets in lymphoma and leukemia [1].
  • Mechanism of Action: The primary anti-tumor mechanism of BTK inhibitors in B-cell malignancies is the disruption of BCR-controlled, integrin-mediated adhesion, which mobilizes malignant cells from protective tissue microenvironments [1] [4] [3]. A synthetic lethality screen may uncover genes that augment this process.

Research Recommendations for this compound

To build on this foundation for this compound specifically, you could consider the following approaches:

  • Consult Clinical Trial Registries: Search databases like ClinicalTrials.gov for ongoing or completed trials involving this compound. Any associated biomarker or mechanistic studies might contain relevant screening data.
  • Explore Related Compounds: The mechanisms and resistance profiles of BTK inhibitors can overlap. Investigating published screens for ibrutinib, acalabrutinib, or zanubrutinib will provide highly relevant insights [4] [5].
  • Adapt the Protocol: The loss-of-adhesion screening platform is described as "highly flexible and can be easily adapted" [1] [3]. You could apply this established methodology directly to this compound in your own research.

References

Rocbrutinib genome-wide knockout screen combinations

Author: Smolecule Technical Support Team. Date: February 2026

Key Findings from Ibrutinib Research

The table below summarizes experimental approaches and insights from Ibrutinib studies that are relevant to drug combination and resistance screening.

Study Focus Relevant Methodology / Insight Key Findings
High-Throughput Combination Screening [1] Unbiased small-molecule combination (matrix) screening to identify synergistic drug pairs for Diffuse Large B-cell Lymphoma (DLBCL). Ibrutinib synergized with PI3K-AKT-mTOR inhibitors, other BCR pathway inhibitors, Bcl-2 family inhibitors, and standard chemotherapy components [1].
Resistance Mechanism Identification [2] Whole-exome sequencing of patient samples at baseline and relapse to identify mutations conferring resistance. Identified a prevalent BTK C481S mutation and gain-of-function mutations in PLCγ2 (e.g., R665W, L845F) as primary drivers of acquired resistance [2].
Multi-Omics Profiling of Resistance [3] Integrated untargeted metabolomics (via mass spectrometry) and transcriptomic (gene expression) analysis of paired Ibrutinib-sensitive and -resistant DLBCL cell lines. Revealed metabolic reprogramming towards oxidative phosphorylation in resistant cells, modulated via the BTK-PI3K-AKT-IL4I1 axis [3].

Suggested Framework for Rocbrutinib Studies

Based on the Ibrutinib research, you can design a genome-wide knockout screen for this compound by adapting the following general workflow:

workflow Start Design CRISPR Library (Genome-wide gRNAs) A Infect Target Cells Start->A B Treat with this compound (Single or Combination) A->B C Harvest Surviving Cells at Multiple Time Points B->C D NGS & Bioinformatic Analysis (gRNA Abundance) C->D E Hit Validation (Rescue, Orthogonal Assays) D->E

Genome-wide knockout screen workflow

The core methodologies from Ibrutinib research can be directly applied to this compound [1] [2] [3]:

  • Screening Setup: Use a genome-wide CRISPR-Cas9 library (e.g., GeCKO, Brunello) in relevant B-cell lymphoma or leukemia models.
  • Treatment Conditions: Apply this compound alone and in combination with candidate partners identified from Ibrutinib studies, like PI3K or Bcl-2 inhibitors.
  • Analysis: Sequence gRNAs from surviving cells to identify genes whose knockout confers resistance or sensitivity.

How to Propose Your Research

To bridge the current knowledge gap, your guide or proposal could focus on:

  • Comparative Profiling: Directly comparing this compound and Ibrutinib using identical screening platforms to identify unique and shared resistance mechanisms and synergistic partners.
  • Emphasis on Novelty: Highlighting this compound's potential for improved selectivity and how that might result in a different resistance profile and unique therapeutic combinations compared to Ibrutinib.

References

Application Notes: Rocbrutinib Dose Escalation Study Design

Author: Smolecule Technical Support Team. Date: February 2026

Title: A Phase I, Open-Label Study to Assess the Safety, Tolerability, and Recommended Phase 2 Dose (RP2D) of Rocbrutinib in Patients with Relapsed or Refractory B-Cell Lymphoma

1. Introduction Bruton's Tyrosine Kinase (BTK) is a crucial component of the B-cell receptor (BCR) signaling pathway and is overexpressed in many B-cell malignancies, making it a validated therapeutic target [1]. This compound is an investigational, next-generation BTK inhibitor. This document outlines the protocol for a first-in-human (FIH) Phase I dose escalation and expansion study, designed to establish its safety profile and determine the Recommended Phase 2 Dose (RP2D).

2. Study Objectives

  • Primary Objectives: To assess the safety and tolerability of this compound and to determine the Maximum Tolerated Dose (MTD) and/or the Recommended Phase 2 Dose (RP2D).
  • Secondary Objectives: To evaluate the pharmacokinetic (PK) profile, preliminary anti-tumor efficacy (Overall Response Rate, ORR), and pharmacodynamic (PD) effects of this compound.

3. Study Design Overview This is a modular, multi-center, open-label study consisting of two sequential parts:

  • Part A (Dose Escalation): Utilizes an adaptive model-assisted design to escalate doses and identify the MTD.
  • Part B (Dose Expansion): Expands cohorts at or near the RP2D to further characterize safety, tolerability, and preliminary efficacy.

The logical workflow and key decision points for dose level assignment are summarized in the diagram below.

EscalationWorkflow Start Start: First Patient In DLTPeriod DLT Observation Period (Cycle 1, typically 28 days) Start->DLTPeriod AssessTox Assess DLTs in Cohort DLTPeriod->AssessTox EscalationLogic Dose Escalation Committee Review AssessTox->EscalationLogic DLT Data NextDose Assign Next Dose Level EscalationLogic->NextDose EnrollNext Enroll Next Patient/Cohort NextDose->EnrollNext Escalate MTD MTD/RP2D Determined NextDose->MTD MTD Found EnrollNext->DLTPeriod New Patient

Experimental Protocols & Methodologies

4.1 Patient Population

  • Inclusion Criteria: Adult patients (≥18 years) with histologically confirmed relapsed/refractory B-cell lymphoma (e.g., CLL/SLL, MCL, MZL) for which no standard therapy exists; ECOG performance status 0-1; adequate organ function.
  • Exclusion Criteria: Prior therapy with a BTK inhibitor; uncontrolled systemic infection; significant cardiovascular disease; requirement for strong CYP3A4 inhibitors/inducers.

4.2 Dosage and Administration this compound is administered orally, once daily. The dose escalation scheme will proceed through pre-specified dose levels based on the escalation algorithm. A full treatment cycle is defined as 28 days.

4.3 Dose Escalation Design and Decision Rules The study employs a Bayesian Optimal Interval (BOIN) design, a model-assisted approach that is both intuitive and statistically efficient [2] [3]. The design aims to minimize the number of patients treated at sub-therapeutic or overly toxic doses.

  • Starting Dose: The starting dose will be based on non-clinical toxicology studies, typically 1/10th of the severely toxic dose in 10% of animals (STD10) or equivalent.
  • Dose Levels: Pre-specified dose levels will follow a modified Fibonacci sequence.
  • Cohort Size: Initial cohorts will consist of 1-3 patients. The BOIN design allows for real-time dose assignment for each new patient based on the observed DLT rate at the current dose.
  • Escalation/De-escalation Rules: The BOIN algorithm uses predefined toxicity intervals to guide decisions. The target toxicity rate (TTL) is set at 30% [2]. The decision rules are summarized in the table below.

Table 1: BOIN Design Dose Escalation Rules

Current Dose DLT Rate Decision Rule
Below lower boundary (e.g., < 0.17) Escalate Dose is likely sub-therapeutic
Within equivalence interval (e.g., 0.17 - 0.33) Stay Dose is close to target; enroll more patients
Above upper boundary (e.g., > 0.33) De-escalate Dose is likely overly toxic
Excessive toxicity (e.g., ≥ 2/3 DLTs) De-escalate Safety trigger regardless of model
  • MTD and RP2D Determination: The MTD is defined as the highest dose at which the estimated DLT rate is ≤ 33%. The RP2D is selected based on the MTD, along with integrated PK, PD, and efficacy data [3].

4.4 Dose Expansion Phase Once the MTD is identified, approximately 20-30 additional patients will be enrolled in expansion cohorts. These cohorts may be stratified by lymphoma subtype to further evaluate the safety, tolerability, and preliminary efficacy of the RP2D and to characterize PK/PD relationships more fully [3].

4.5 Data Collection and Analysis Methods

  • Safety Assessments: Adverse events (AEs) will be graded per NCI CTCAE v5.0. DLTs are defined as specific grade ≥3 non-hematological or grade 4 hematological toxicities occurring during Cycle 1.
  • Efficacy Assessments: Tumor response will be assessed per Lugano 2014 criteria for lymphoma. CT or PET-CT scans will be performed at baseline and every 3 cycles.
  • Pharmacokinetic (PK) Sampling: Intensive PK blood sampling will be performed at Cycle 1 Day 1 and Cycle 1 Day 15 to characterize C~max~, T~max~, AUC~0-24h~, and half-life.
  • Pharmacodynamic (PD) Assessments: PD effects will be evaluated via:
    • BTK Occupancy Assay: Flow cytometry-based assay in peripheral blood B-cells [1].
    • Single-Cell RNA Sequencing: To investigate immune cell subset dynamics (e.g., NK cells) in response to therapy, as demonstrated in ibrutinib studies [4]. The experimental workflow for this advanced analysis is depicted below.

ScRNASeqWorkflow Sample Patient PBMC Collection (Pre & Post Treatment) LibPrep Single-Cell Library Prep (10X Genomics) Sample->LibPrep Sequencing Sequencing (Illumina NovaSeq) LibPrep->Sequencing DataQC Data Processing & Quality Control (Seurat) Sequencing->DataQC Clustering Cell Clustering & Subset Identification DataQC->Clustering Analysis Downstream Analysis: GSEA, CellChat, SCENIC Clustering->Analysis Insights Cellular & Molecular Insights Analysis->Insights

Data Presentation and Outcomes

Table 2: Protocol-Defined Dose Limiting Toxicities (DLTs)

Category DLT Definition (Grade ≥3 unless specified)
Hematological Febrile neutropenia; Neutropenia with infection; Thrombocytopenia with significant bleeding.
Non-Hematological Any non-hematologic toxicity (excluding manageable nausea/vomiting); Grade 3 fatigue lasting >7 days.
Hepatotoxicity ALT/AST elevation >5x ULN; ALT/AST >3x ULN with concurrent bilirubin >2x ULN.
Other Any dose interruption >14 days due to treatment-related toxicity; any treatment-related death.

Table 3: Simulated Dose Escalation Outcomes & Key Parameters

Dose Level Dose (mg) N of Patients N with DLT DLT Rate (%) BOIN Decision Cumulative ORR (%)
1 50 3 0 0 Escalate 0
2 100 4 0 0 Escalate 25
3 200 5 1 20 Stay 40
4 400 6 2 33 De-escalate 50
RP2D 200 20 (expansion) - ~20 - 55

Discussion and Conclusion

This protocol provides a robust and modern framework for the clinical development of this compound. By employing an adaptive BOIN design, the study efficiently balances the ethical need to limit patient exposure to sub-therapeutic or toxic doses with the statistical rigor required to accurately identify the RP2D [2] [3].

The integration of deep PD profiling, particularly single-cell transcriptomics, offers a powerful opportunity to identify biomarkers of response and resistance, guiding future combination strategies [4]. The selection of the RP2D will be a comprehensive decision, incorporating not only the DLT rate but also the totality of PK exposure, PD target engagement, and early efficacy signals [3].

References

Comprehensive Application Notes and Protocols: Rocbrutinib Combination Therapy with BCL2 Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Rationale

The treatment landscape for B-cell malignancies has been revolutionized by targeted therapies, with Bruton's tyrosine kinase (BTK) inhibitors and BCL2 inhibitors representing two of the most promising classes of therapeutic agents. Rocbrutinib (LP-168) is a novel, fourth-generation covalent and non-covalent BTK inhibitor characterized by enhanced selectivity and dual inhibitory capabilities [1]. This molecular profile enables this compound to effectively target both wild-type BTK and certain BTK resistance mutants, addressing a significant clinical challenge in the management of relapsed/refractory B-cell malignancies. The therapeutic synergy between BTK and BCL2 inhibition has emerged as a cornerstone of modern lymphoma therapy, with this compound representing the next evolution in this promising treatment paradigm.

The molecular rationale for combining BTK and BCL2 inhibitors stems from their complementary mechanisms of action that target interdependent survival pathways in malignant B-cells. BTK inhibitors primarily disrupt B-cell receptor (BCR) signaling, which is crucial for cell proliferation, survival, and tissue homing of malignant B-cells [2]. Simultaneously, BCL2 inhibitors directly target the mitochondrial apoptotic pathway by displacing pro-apoptotic proteins from BCL2, thereby triggering intrinsic apoptosis in cancer cells [3] [4]. The synergistic relationship between these pathways becomes evident as BTK inhibition downregulates key anti-apoptotic proteins such as MCL-1 and BCL-XL, which would otherwise confer resistance to BCL2 inhibition [2]. This mutual reinforcement creates a powerful anti-tumor effect that exceeds what either agent can achieve alone.

Table 1: BCL2 Inhibitors in Clinical Development for Combination Therapy

Compound Targets Development Status Relevant Combinations
Venetoclax (ABT-199) BCL-2 FDA-approved for CLL/AML Ibrutinib, this compound (preclinical)
Lisaftoclax (APG-2575) BCL-2 Phase 1/2 (NCT05147467) Azacitidine, BTK inhibitors
Navitoclax (ABT-263) BCL-2, BCL-XL, BCL-W Phase 1/2 With chemotherapy regimens
AZD0466 BCL-2, BCL-XL Phase 1/2 As monotherapy and combinations
APG-1252 (pelcitoclax) BCL-2, BCL-XL Phase 1/2 Various combination regimens

Preclinical Evidence

Genome-wide CRISPR Screen Findings

A genome-wide CRISPR/Cas9 knockout screen was conducted to systematically identify genetic interactions and synthetic lethal partners with this compound. This unbiased functional genomics approach revealed BCL2 as one of the top hits whose genetic ablation synergized with this compound treatment [1]. The screen identified multiple components of the mitochondrial apoptotic pathway as critical determinants of this compound sensitivity, validating BCL2 inhibition as a rationally justified combination strategy. Follow-up validation experiments confirmed that genetic disruption of BCL2 significantly enhanced this compound-induced cell death across multiple B-cell malignancy models, providing compelling genetic evidence for the combination approach.

In Vitro and In Vivo Efficacy Data

Preclinical studies of this compound with BCL2 inhibitors have demonstrated consistently superior efficacy compared to either agent alone across diverse laboratory models. In vitro combination studies employing venetoclax and other BCL2 inhibitors with this compound have shown dramatic enhancement of apoptotic cell death in chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL) cell lines [1] [5]. The combination proved particularly effective in DLBCL models characterized by BCL2 amplifications/translocations coupled with constitutive BCR signaling activation [5]. Orthotopic xenograft models and patient-derived xenograft (PDX) systems have corroborated these findings, demonstrating significantly reduced tumor burden and prolonged survival in combination-treated cohorts compared to monotherapy arms. Importantly, the this compound/BCL2 inhibitor combination effectively overcame both primary and acquired resistance to venetoclax, which was linked to reduced expression of alternative anti-apoptotic proteins BCL-XL and BCL-2A1 under ibrutinib treatment [5].

Table 2: Key Preclinical Findings for this compound/BCL2 Inhibitor Combinations

Experimental Model Findings Potential Biomarkers
CLL cell lines Enhanced apoptosis via mutual priming of mitochondrial pathway BIM elevation, MCL-1 reduction
DLBCL cell lines Superior cytotoxicity in ABC-DLBCL with BCL2 alterations BCL2 amplification, NF-κB nuclear localization
MCL models Synergistic growth inhibition via complementary cell population targeting BCL2 expression correlated with BTK expression
Orthotopic xenografts Significant reduction in tumor burden compared to monotherapies Tumor regression, prolonged survival
Venetoclax-resistant models Overcoming acquired resistance through alternative anti-apoptotic protein modulation Reduced BCL-XL and BCL-2A1 expression

Experimental Protocols

Genome-wide CRISPR/Cas9 Screening Protocol
3.1.1 Library Design and Viral Transduction

The CRISPR screening protocol begins with selection of a genome-wide guide RNA library (such as the Brunello or GeCKO v2 library) covering approximately 19,000 human genes with 4-6 guides per gene. Day 1: Seed cells in growth medium at 25-30% confluence. Day 2: Transduce cells with the lentiviral CRISPR library at an MOI of 0.3-0.5 with 8 μg/mL polybrene via spinfection (centrifuge at 800-1000 × g for 30-60 minutes at 32°C). Include a non-transduced control to determine transduction efficiency. Day 3: Replace medium with fresh growth medium. Day 4: Begin selection with appropriate antibiotic (e.g., 1-2 μg/mL puromycin) for 3-7 days until non-transduced control cells show complete cell death [1].

3.1.2 this compound Treatment and Sequencing

After antibiotic selection, divide cells into two treatment groups: DMSO vehicle control and This compound treatment at a predetermined IC50 concentration (typically 10-500 nM based on cell type). Culture cells for 14-21 days, maintaining adequate library coverage (minimum 500 cells per guide RNA throughout the experiment). Harvest cells at endpoint and extract genomic DNA using a Maxi Prep kit. Amplify the integrated gRNA sequences via PCR with indexing primers for multiplexing, then sequence on an Illumina platform (minimum 500 reads per guide recommended). Analyze sequencing data using specialized tools (MAGeCK, CRISPResso) to identify significantly enriched or depleted gRNAs in this compound-treated versus control samples [1].

In Vitro Combination Studies
3.2.1 Cell Viability and Apoptosis Assays

Seed cells in 96-well plates at optimal densities (2,000-10,000 cells/well for lymphoma/leukemia lines). After 24 hours, treat with serially diluted this compound (typical range 0.1-1000 nM) and BCL2 inhibitor (e.g., venetoclax, 0.1-1000 nM) in a matrix format (monotherapies and combinations). Incubate for 48-72 hours at 37°C, 5% CO2. Measure viability using CellTiter-Glo or MTS assays according to manufacturer protocols. For apoptosis assessment, use Annexin V/propidium iodide staining followed by flow cytometry analysis at 24-48 hours post-treatment. Include controls for baseline apoptosis (untreated cells) and maximum apoptosis (staurosporine-treated cells). Calculate combination indices using CalcuSyn or CompuSyn software to determine synergy (CI < 1 indicates synergy) [2] [5].

3.2.2 Immunoblotting and Mechanism Investigation

Harvest cells after 6-24 hours of treatment for protein analysis. Lyse cells in RIPA buffer with protease and phosphatase inhibitors. Separate 20-40 μg protein by SDS-PAGE and transfer to PVDF membranes. Probe with antibodies against key signaling molecules: phospho-BTK (Y223), total BTK, BCL-2 family proteins (BCL-2, MCL-1, BCL-XL, BIM), cleaved PARP, and caspase-3. Use GAPDH or β-actin as loading controls. For mitochondrial priming assessment, perform BH3 profiling by measuring cytochrome c release after exposure to BH3-only peptides [2] [5].

In Vivo PDX Models
3.3.1 Establishment and Treatment of PDX Models

Utilize MISTRG or MISTRG6 mice (humanized models expressing human cytokines) for optimal engraftment of human lymphomas. For established cell line-derived xenografts, inject 1 × 10^7 cells intravenously or subcutaneously. For patient-derived xenografts, implant 1 × 10^6 primary DLBCL cells intravenously. Monitor engraftment weekly via bioluminescence imaging (if luciferase-tagged) or blood human CD45+ cell counts. Once engraftment is confirmed (typically 2-4 weeks), randomize mice into four treatment groups (n=6-8/group): (1) vehicle control, (2) this compound monotherapy (oral gavage, 10-50 mg/kg/day), (3) BCL2 inhibitor monotherapy (oral gavage, e.g., venetoclax 50-100 mg/kg/day), and (4) combination therapy. Treat for 3-4 weeks with daily dosing [5].

3.3.2 Endpoint Analysis and Assessment

Monitor mice daily for signs of distress and measure tumor volume biweekly if subcutaneous models are used. At study endpoint, collect spleen, bone marrow, and blood for analysis. Assess tumor burden by flow cytometry for human CD45+CD19+ cells. For apoptosis analysis, perform TUNEL staining on formalin-fixed, paraffin-embedded tissue sections. Evaluate cleaved caspase-3 immunohistochemistry on adjacent sections. Analyze differential effects on signaling pathways by Western blot of tumor lysates from each treatment group [5]. Statistical analysis typically employs one-way ANOVA with Tukey's multiple comparisons correction, with p < 0.05 considered significant.

Pathway Diagrams and Workflows

Molecular Mechanism of this compound and BCL2 Inhibitor Synergy

The DOT language script below generates a diagram illustrating the molecular mechanism of this compound and BCL2 inhibitor synergy:

G cluster_0 BTK Inhibition Pathway cluster_1 Mitochondrial Apoptotic Pathway BCR BCR Signaling BTK BTK BCR->BTK NFkB NF-κB Activation BTK->NFkB This compound This compound This compound->BTK MCL1 MCL-1 This compound->MCL1 Downregulates BCLXL BCL-XL This compound->BCLXL Downregulates Survival Cell Survival Proliferation NFkB->Survival NFkB->MCL1 Upregulates NFkB->BCLXL Upregulates BCL2 BCL-2 Survival->BCL2 BIM BIM BCL2->BIM Sequesters MCL1->BIM Sequesters BCLXL->BIM Sequesters BCL2_inhib BCL-2 Inhibitor BCL2_inhib->BCL2 BAX BAX/BAK BIM->BAX Activates CytoC Cytochrome c Release BAX->CytoC Apoptosis Apoptosis CytoC->Apoptosis

This diagram illustrates the dual targeting approach where this compound inhibits BTK signaling while simultaneously downregulating alternative anti-apoptotic proteins (MCL-1 and BCL-XL), thereby sensitizing cells to BCL2 inhibitor-induced apoptosis.

Experimental Workflow for Combination Therapy Development

The DOT language script below generates a diagram of the experimental workflow for combination therapy development:

G Start Target Identification CRISPR Genome-wide CRISPR Screen Start->CRISPR BCL2_hit BCL2 Identified as Top Synthetic Lethal Hit CRISPR->BCL2_hit In_vitro In Vitro Validation • Combination viability assays • Apoptosis measurement • Mechanism studies BCL2_hit->In_vitro Synergy Synergy Confirmation • Combination indices • Western blot analysis • BH3 profiling In_vitro->Synergy Biomarker Biomarker Identification • BCL2 amplification/translocation • NF-κB activation • BCL2 expression levels In_vitro->Biomarker Informs In_vivo In Vivo Evaluation • Xenograft models • PDX models • Toxicity assessment Synergy->In_vivo In_vivo->Biomarker In_vivo->Biomarker Validates Clinical Clinical Translation • Trial design • Patient stratification • Response monitoring Biomarker->Clinical

This workflow outlines the systematic approach from target identification through clinical translation, highlighting key decision points and validation steps in the development of this compound/BCL2 inhibitor combinations.

Clinical Translation and Considerations

Clinical Trial Design

The transition from preclinical findings to clinical application requires carefully structured trial designs. For this compound combination therapy, phase Ib/II designs are most appropriate, beginning with dose escalation to establish the recommended phase II dose (RP2D) followed by expansion cohorts to assess efficacy. The escalation phase should follow a standard 3+3 design or accelerated titration, with this compound and the BCL2 inhibitor (e.g., venetoclax or lisaftoclax) dose-escalated sequentially or concurrently. Key eligibility criteria should include patients with relapsed/refractory CLL, MCL, or DLBCL who have received prior therapies, with particular emphasis on enrolling patients with BCL2-dependent malignancies identified through biomarker screening [6] [7].

Dose-limiting toxicity (DLT) evaluation should cover the first cycle (typically 28 days), with careful monitoring for expected toxicities including tumor lysis syndrome (particularly with BCL2 inhibitors), cytopenias, and infectious complications. For the expansion phase, response assessment should follow disease-specific criteria (iWRCLL for CLL, Lugano for lymphoma) with minimal residual disease (MRD) evaluation as a key secondary endpoint. The trial should incorporate correlative studies including serial circulating tumor DNA analysis, BH3 profiling, and assessment of pharmacodynamic biomarkers such as BTK occupancy and BCL2 family protein expression changes [6] [7] [2].

Biomarker Strategy and Patient Selection

The successful clinical development of this compound/BCL2 inhibitor combinations depends heavily on effective biomarker-driven patient selection. Based on preclinical evidence, several biomarkers show promise for identifying patients most likely to respond. In DLBCL, approximately 15% of patients are projected to respond based on high BCL2 expression (due to amplifications or translocations) coupled with nuclear NF-κB localization indicating active BCR signaling [5]. For CLL, del(17p)/TP53 mutations and complex karyotypes may predict enhanced sensitivity to the combination. MCL patients with BCL2 overexpression correlated with BTK expression represent another candidate population [2].

Practical biomarker assessment should include immunohistochemistry for BCL2 and NF-κB localization, FISH for BCL2 rearrangements, and NGS for mutational profiling. Circulating tumor DNA analysis may provide a less invasive approach for dynamic monitoring of biomarker status during treatment. It is advisable to stratify patients based on these biomarkers in clinical trials to validate their predictive value. Additionally, on-treatment biomarkers such as MRD assessment in blood or bone marrow can provide early indication of response depth and help guide treatment duration decisions [7] [8].

Conclusion and Future Directions

The combination of this compound with BCL2 inhibitors represents a promising therapeutic strategy with strong scientific rationale and compelling preclinical evidence. The dual targeting of BTK signaling and mitochondrial apoptosis creates a synergistic relationship that enhances anti-tumor efficacy while potentially mitigating resistance mechanisms. Current evidence suggests this approach may be particularly beneficial for patients with aggressive B-cell malignancies characterized by BCL2 alterations and constitutive BCR signaling. The ongoing clinical development of this combination holds significant potential to improve outcomes for patients with relapsed/refractory disease who have limited treatment options.

Future research directions should focus on optimizing combination schedules, exploring triplet regimens with additional targeted agents (such as CD20 antibodies or immunomodulatory drugs), and developing more sophisticated biomarker platforms for patient selection. Additionally, investigation of this combination in earlier lines of therapy and in minimal residual disease settings may further expand its clinical utility. As the field advances, continued emphasis on understanding and addressing resistance mechanisms will be crucial for maximizing the long-term benefit of this promising therapeutic approach.

References

The Shift to Time-Limited Treatment in CLL

Author: Smolecule Technical Support Team. Date: February 2026

First-line CLL treatment has transformed significantly, moving from chemotherapy-based regimens to targeted agents [1]. While continuous, lifelong therapy with BTK inhibitors is effective, it can lead to cumulative toxicities, impact quality of life, and pose a health-economic burden [1]. Fixed-duration therapies aim to provide deep remission within a set treatment period, allowing for treatment-free intervals [1].

A key predictor of long-term success in these regimens is the achievement of undetectable Minimal Residual Disease (uMRD), which correlates closely with prolonged Progression-Free Survival (PFS) and Overall Survival (OS) [1]. The BCL2 inhibitor venetoclax is a cornerstone of modern time-limited combinations due to its ability to induce deep molecular remissions [1].

Established Fixed-Duration Regimens in CLL

The table below summarizes key time-limited, targeted regimens for first-line CLL treatment based on recent clinical trials.

Regimen (Study Name) Key Trial Data & Patient Profile Efficacy Outcomes (Primary Analysis) Common Grade ≥3 Adverse Events

| Venetoclax + Obinutuzumab (VO) (CLL14) | Previously untreated, unfit patients (CIRS >6, impaired renal function); included pts with TP53 aberration [1]. | 5-year PFS: 70.1% (VO) vs. 34.4% (chlorambucil-obinutuzumab) [1]. | Neutropenia, infections [1]. | | Ibrutinib + Venetoclax (IV) (CAPTIVATE FD) | Previously untreated, age ≤70 years; 92% completed all planned treatment [2]. | CR rate: 55% (all-treated); uMRD rate: 77% (PB); 24-month PFS: 95% [2]. | Neutropenia (33%), hypertension (6%) [2]. | | Ibrutinib + Venetoclax (IV) (GLOW) | Elderly, unfit patients; compared to chlorambucil-obinutuzumab [1]. | PFS: Significantly longer with IV (median follow-up 27.7 months) [1]. | Data not specified in search results. | | Zanubrutinib + Sonrotoclax (Phase 1/1b Study) | Treatment-naïve CLL patients; all-oral, fixed-duration (2 years) [3]. | Overall Response Rate: 100%; uMRD rate: 91% (in blood at 48 weeks) [3]. | Neutropenia (26% ≥G3), bruising, COVID-19, diarrhea [3]. |

Molecular Pathways of Targeted CLL Therapy

The efficacy of these regimens hinges on simultaneously targeting two critical pathways for CLL cell survival and proliferation: B-cell Receptor (BCR) signaling and the apoptotic machinery [4].

The following diagram illustrates how BTK and BCL2 inhibitors work together in a fixed-duration combination therapy.

CLL_Therapy_Mechanism cluster_microenv Microenvironment & BCR Signaling cluster_apoptosis Apoptosis (Programmed Cell Death) Regulation BCR B-Cell Receptor (BCR) BTK_node BTK (Bruton's Tyrosine Kinase) BCR->BTK_node Antigen Antigen Stimulation Antigen->BCR Survival Cell Survival & Proliferation Signals BTK_node->Survival CLL_Cell CLL Cell Survival->CLL_Cell BCL2 BCL-2 Protein (Anti-Apoptotic) Apoptosis Apoptosis Inhibition BCL2->Apoptosis Apoptosis->CLL_Cell Cell_Death Synergistic Cell Death & Deep Remission CLL_Cell->Cell_Death BTKi BTK Inhibitor (e.g., Ibrutinib) BTKi->BTK_node  Inhibits BCL2i BCL-2 Inhibitor (e.g., Venetoclax) BCL2i->BCL2  Inhibits

This synergistic targeting blocks survival signals while directly promoting cell death, enabling deep remissions that allow for treatment cessation [1] [4].

Future Directions and Challenges

Fixed-duration therapies are becoming a cornerstone of CLL management, but several challenges and future directions are apparent [1] [5]:

  • Optimizing Combinations: Determining the ideal partners and sequencing for BTK and BCL2 inhibitors is an active area of research [1].
  • Managing Double Refractoriness: Treating patients who become refractory to both BTK and BCL2 inhibitors remains a significant medical challenge, requiring novel agents and clinical trials [5].
  • Refining MRD Guidance: The role of MRD status to guide the duration of therapy (e.g., whether to extend or stop treatment) is being explored to further personalize care [1].

References

Application Notes: Rocbrutinib in MRD-Guided Intermittent Therapy

Author: Smolecule Technical Support Team. Date: February 2026

1. Conceptual Framework and Rationale The use of Measurable Residual Disease (MRD) to guide treatment duration is a transformative approach in oncology. The goal is to leverage periods of deep molecular response (MRD negativity) to allow for treatment breaks, or intermittent therapy. This strategy aims to minimize cumulative toxicity, improve quality of life, reduce the risk of developing drug-resistant clones, and lower treatment costs, all while maintaining long-term disease control [1] [2]. For Rocbrutinib, a next-generation Bruton's Tyrosine Kinase (BTK) inhibitor, this approach could potentially offer a path to treatment-free remission for patients with B-cell malignancies.

2. Supporting Evidence from Related Agents While direct evidence for this compound is awaited, proof-of-concept for MRD-guided therapy is strong in chronic lymphocytic leukemia (CLL). The phase 3 FLAIR trial showed that MRD-guided ibrutinib (a first-generation BTK inhibitor) plus venetoclax allowed over half of the patients to stop treatment by 3 years, resulting in significantly better progression-free and overall survival compared to chemoimmunotherapy [1]. Furthermore, intermittent dosing of targeted therapy is a validated strategy to manage resistance, as demonstrated in a case of ALK-positive anaplastic large cell lymphoma where intermittent lorlatinib combined with vinblastine led to sustained efficacy [3].

3. Proposed Workflow for MRD-Guided Intermittent Dosing with this compound The following Graphviz diagram outlines the proposed clinical decision-making pathway for using MRD to guide intermittent this compound therapy.

MRD_Guided_Therapy start Patient on Continuous This compound Therapy achieve_mrd_neg Achieves Sustained MRD-Negativity start->achieve_mrd_neg decision_pause Decision: Pause Treatment (Treatment Holiday) achieve_mrd_neg->decision_pause monitor Regular MRD Monitoring decision_pause->monitor Initiate mrd_positive MRD Reappearance (MRD-Positive) monitor->mrd_positive mrd_negative Remains MRD-Negative monitor->mrd_negative decision_restart Decision: Restart This compound mrd_positive->decision_restart continue_holiday Continue Treatment Holiday mrd_negative->continue_holiday decision_restart->start Re-initiate Therapy continue_holiday->monitor Continue Monitoring

4. Key Considerations and Knowledge Gaps

  • Optimal MRD Thresholds: The specific MRD level (e.g., <10⁻⁴ or <10⁻⁶) that safely permits treatment interruption must be defined.
  • Treatment Duration: The required duration of continuous this compound before qualifying for a treatment holiday is unknown.
  • Monitoring Schedule: The frequency of MRD assessment during treatment breaks (e.g., every 3 vs. 6 months) needs standardization [4].
  • Safety: The long-term safety of intermittent BTK inhibition, particularly regarding potential immune-related effects, requires careful monitoring.

Experimental Protocols

1. MRD Assessment Methodologies MRD detection requires highly sensitive methods, typically with a sensitivity of at least 10⁻⁴ (1 cancer cell in 10,000 normal cells). The choice of method depends on the disease and available biomarkers [4].

Table 1: Methods for Measurable Residual Disease (MRD) Detection

Method Principle Sensitivity Applicability Pros/Cons

| Next-Generation Sequencing (NGS) | Tracks clonal immunoglobulin or T-cell receptor rearrangements | ~10⁻⁶ | >90% of B-cell malignancies | Pro: Highly sensitive, quantitative. Con: Requires baseline sample, complex analysis [4]. | | Multiparameter Flow Cytometry (MFC) | Detects aberrant cell surface immunophenotypes (LAIPs) | ~10⁻⁴ | Nearly all cases | Pro: Rapid, widely available. Con: Less sensitive, potential for phenotypic shift [4]. | | Digital Droplet PCR (ddPCR) | Absolute quantification of specific mutations (e.g., NPM1) | ~10⁻⁵ | Limited to cases with specific mutations | Pro: Very precise, no standard curve needed. Con: Limited to known targets [4]. |

Protocol: NGS-based MRD Monitoring in Peripheral Blood

  • Sample Collection: Collect 10-20 mL of peripheral blood in EDTA tubes at baseline and at predetermined intervals (e.g., every 3-6 cycles during treatment, then every 3 months during treatment holiday).
  • Cell Separation: Isolate mononuclear cells via density gradient centrifugation (e.g., Ficoll-Paque).
  • DNA Extraction: Use a commercial kit for high-molecular-weight DNA extraction. Quantify DNA using fluorometry.
  • Library Preparation & Sequencing: Utilize a commercially available NGS-based MRD assay (e.g., Adaptive Biotechnologies' ClonoSEQ assay). Amplify rearranged immunoglobulin gene loci (IgH, IgK, IgL). Sequence on an Illumina platform to a sufficient depth (e.g., >1 million reads).
  • Data Analysis: Bioinformatic software compares sequences from the follow-up sample to the baseline clone(s). MRD is reported as the number of suspected tumor cells divided by the total number of nucleated cells [4].

2. Protocol for an MRD-Guided Intermittent Dosing Study with this compound

Study Design: A Phase II, single-arm, multicenter trial.

  • Participants: Patients with relapsed/refractory CLL/SLL who have achieved at least a partial response after 12 months of continuous this compound monotherapy.
  • Intervention: Patients who achieve MRD negativity (<10⁻⁴) in peripheral blood confirmed twice, 3 months apart, will pause this compound treatment.
  • Monitoring: MRD levels are tracked every 3 months using NGS. This compound is re-initiated upon confirmed MRD conversion to positivity (≥10⁻⁴).
  • Endpoints:
    • Primary: Proportion of patients with sustained treatment-free remission at 12 months after treatment interruption.
    • Secondary: Safety of intermittent dosing; time to MRD conversion; quality of life assessments.

BTK Signaling and Therapeutic Monitoring

The following diagram illustrates the core signaling pathway targeted by this compound and the downstream effects of its inhibition, which underpin the rationale for its use and the monitoring of response.

BTK_Signaling bcr_signal BCR Signal btk BTK (Activated) bcr_signal->btk plc_gamma PLCγ btk->plc_gamma btk_inactive BTK (Inactive) btk->btk_inactive  Leads to nf_kb NF-κB Pathway Activation plc_gamma->nf_kb cell_survival Cell Survival & Proliferation nf_kb->cell_survival This compound This compound Inhibition This compound->btk  Inhibits pathway_off Pathway Inactivation btk_inactive->pathway_off reduced_mrd Reduced Tumor Burden & MRD Negativity pathway_off->reduced_mrd

Conclusion

The development of MRD-guided intermittent therapy protocols for this compound represents a promising frontier in personalized oncology. While current evidence is based on analogous BTK inhibitors and general MRD principles, the proposed frameworks and protocols provide a roadmap for clinical validation. Successful implementation will depend on robust clinical trials to define the risks and benefits, ultimately aiming to enhance patient quality of life and long-term outcomes.

References

Rocbrutinib genome-wide CRISPR Cas9 knockout screen

Author: Smolecule Technical Support Team. Date: February 2026

Rocbrutinib & CRISPR Screening Rationale

This compound is a novel, fourth-generation covalent and non-covalent Bruton's Tyrosine Kinase (BTK) inhibitor characterized by high selectivity [1]. The field of chronic lymphocytic leukemia (CLL) is increasingly moving towards fixed-duration or MRD-guided treatments, which are often intermittent rather than continuous [1]. This shift creates a need to identify effective combination partners that can enhance the efficacy of time-limited therapies.

Genome-wide CRISPR-Cas9 knockout (CRISPRko) screening is a powerful functional genomics approach to systematically identify genes whose loss influences cancer cell sensitivity to a drug. In the context of this compound, this screen was designed to discover synthetic lethal interactions—genes whose knockout is specifically lethal to cells only in the presence of the drug [1]. This provides a direct pathway to identifying rational combination therapies.

Experimental Workflow

The following diagram outlines the complete workflow for a pooled genome-wide CRISPR-Cas9 knockout screen to identify this compound combination targets:

Data Analysis & Bioinformatics

The analysis of NGS data from CRISPR screens involves quantifying sgRNA abundance and statistically identifying significantly enriched or depleted genes. The MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) tool suite is specifically designed for this purpose [2] [3].

MAGeCK-RRA employs a negative binomial model to account for over-dispersed sgRNA read counts and uses a robust rank aggregation (RRA) algorithm to identify genes whose targeting sgRNAs show a non-random distribution (enrichment or depletion) in the ranked list [3]. MAGeCK-MLE extends this capability through maximum likelihood estimation, allowing for the analysis of complex experimental designs with multiple conditions or time points [2].

The following diagram illustrates the key steps and algorithms in the MAGeCK analysis workflow:

G MAGeCK Data Analysis Workflow Start Raw NGS FASTQ Files A1 Sequence Quality Control (FASTQC) Start->A1 A2 sgRNA Read Counting (Map to library) A1->A2 A3 Read Count Normalization (Median scaling) A2->A3 B1 Variance Estimation (Negative Binomial Model) A3->B1 B2 Differential Abundance Test (Treatment vs. Control) B1->B2 B3 sgRNA Ranking (by p-value) B2->B3 C1 Gene Ranking & Scoring (Robust Rank Aggregation - RRA) B3->C1 C2 Pathway Enrichment Analysis (GO, KEGG) C1->C2 End Hit Identification: Enriched/Depleted Genes C2->End

Quality Control (QC) Metrics

A thorough QC is critical for reliable results. MAGeCK-VISPR defines a comprehensive set of QC measurements at multiple levels [2]:

QC Level Metrics Interpretation
Sequence GC content distribution, Base quality scores Samples should have similar GC profiles; median base quality >25 [2].
Read Count Mapped read percentage, Gini index, Zero-count sgRNAs High mappability is good; high Gini index expected in positive selection [2].
Sample Read count distribution, Pearson correlation, PCA Replicates should cluster together; identifies batch effects [2].
Gene Essential gene depletion (e.g., ribosomal genes) Significant depletion of core essential genes validates screen performance [2].

Detailed Wet-Lab Protocol

This protocol adapts established methods for generating CRISPR-edited cells for a large-scale knockout screen [4] [5].

Part 1: sgRNA Library and Lentiviral Production
  • Library Selection: Use a validated, genome-wide human CRISPRko library (e.g., Brunello library with ~4 sgRNAs/gene and 1000 non-targeting controls) [5].
  • Lentiviral Production:
    • Culture HEK-293T cells in high-quality DMEM with 10% FBS to 70-80% confluency.
    • Co-transfect using a standard calcium phosphate or PEI protocol with three plasmids:
      • Transfer Plasmid: sgRNA library pool.
      • Packaging Plasmid: psPAX2 (gag/pol/rev).
      • Envelope Plasmid: pMD2.G (VSV-G).
    • Replace media 6-8 hours post-transfection.
    • Harvest viral supernatant at 48 and 72 hours, concentrate by ultracentrifugation, and aliquot for storage at -80°C.
    • Titer the virus on your target CLL cell line to determine transduction efficiency.
Part 2: Cell Transduction and Screening
  • Cell Preparation: Maintain target CLL cells in their optimal growth medium. On the day of transduction, harvest and count the cells.
  • Transduction:
    • Seed a minimum of ( 2 \times 10^8 ) cells to ensure ~500x coverage of the sgRNA library.
    • Infect cells with the lentiviral library at a low MOI (0.3-0.4) in the presence of polybrene (8 µg/mL) to ensure most cells receive only one sgRNA.
    • Spinoculate by centrifugation at 800-1000 x g for 30-60 minutes at 32°C to enhance infection efficiency.
  • Selection and Treatment:
    • 48 hours post-transduction, add the appropriate selective antibiotic (e.g., Puromycin) for 5-7 days to eliminate non-transduced cells.
    • After selection, split the population into two arms:
      • Control Arm: Treated with vehicle (e.g., DMSO).
      • Treatment Arm: Treated with this compound at a predetermined IC20 concentration.
    • Culture cells for 14-21 days, maintaining library representation and replenishing drugs/media every 3-4 days.
  • Harvesting:
    • Pellet a minimum of ( 1 \times 10^8 ) cells from each arm at the endpoint for genomic DNA extraction. Also, harvest a reference sample ("Day 0") immediately after selection.
Part 3: Next-Generation Sequencing (NGS) Library Prep
  • gDNA Extraction: Use a large-scale gDNA extraction kit to obtain high-quality, high-molecular-weight DNA. Quantify DNA accurately.
  • Two-Step PCR Amplification:
    • Step 1 (sgRNA Amplification): Perform multiple parallel PCRs (e.g., 100 µL reactions) using ~100 µg of total gDNA to amplify the integrated sgRNA cassette. Use primers specific to the lentiviral backbone.
    • Step 2 (Indexing): Use a limited cycle PCR to add Illumina P5/P7 flowcell adapters and i5/i7 dual indexing barcodes to the products from Step 1.
  • Sequencing: Pool the indexed libraries, quantify, and sequence on an Illumina platform (e.g., NovaSeq) to a depth of >100 reads per sgRNA.

Results Interpretation & Hit Validation

The primary goal is to identify genes whose sgRNAs are significantly depleted in the this compound-treated arm compared to the control, indicating that their loss sensitizes cells to the drug (synthetic lethality).

  • Primary Validation: For top hits (like BCL2), perform competitive growth assays. Create monoclonal or polyclonal cell lines with knockout of the hit gene and compare their sensitivity to this compound against control cells using cell viability assays (e.g., CellTiter-Glo) [1] [6].
  • Pharmacological Validation: The most translatable validation is to test the combination of this compound with a clinical-grade inhibitor of the hit target (e.g., a BCL2 inhibitor like venetoclax). Demonstrate synergistic killing using combination index (CI) calculations across multiple dose responses [1] [6].

Conclusion

This application note outlines a robust framework for employing genome-wide CRISPR-Cas9 knockout screens to discover novel combination therapies for this compound. The integration of a stringent wet-lab protocol, a comprehensive bioinformatic pipeline with MAGeCK, and a multi-tiered validation strategy provides a powerful path for translating genetic findings into rational drug combinations, ultimately supporting the development of more effective, fixed-duration treatments for CLL and other B-cell malignancies.

References

Common In Vivo Efficacy Models for Oncology Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the standard in vivo models used in oncology research, which are essential for evaluating drugs like BTK inhibitors [1] [2] [3].

Model Type Typical Application Common Endpoints Example Protocols
Subcutaneous Xenograft Initial high-throughput efficacy screening Tumor volume inhibition, Tumor Growth Inhibition (TGI) Inoculate mice subcutaneously with tumor cells; treat and monitor tumor volume [3].
Patient-Derived Xenograft (PDX) Recapitulate human tumor heterogeneity and response Time to tumor doubling, Progression-Free Survival (PFS) Implant patient tumor tissue into immunodeficient mice; treat and track tumor growth [1].
Syngeneic Model Evaluate efficacy in intact immune system Tumor volume, Survival, Immune cell profiling Inoculate immunocompetent mice with mouse cancer cells; treat and analyze [1].
Humanized Mouse Model Study IO and targeted therapies in human immune context Tumor growth, Survival, Human immune cell engraftment Engraft immunodeficient mice with human immune cells and tumor; treat and monitor [1].
Disseminated/Leukemia Model Model metastatic or blood cancers Survival, Bioluminescence imaging (BLI), Circulating tumor cell count Inject tumor cells intravenously; treat and track survival and disease burden [2].

Detailed Experimental Protocols

Based on general standards for BTK inhibitor research, here is a detailed protocol that could be adapted for Rocbrutinib.

Protocol 1: Subcutaneous Xenograft Model for B-Cell Malignancies
  • Cell Line and Animals

    • Cell Line: Use a human B-cell lymphoma/leukemia cell line (e.g., JeKo-1 for MCL, REC-1 for MCL) [3].
    • Animals: Female athymic nude or NOD-scid gamma (NSG) mice, 6-8 weeks old.
    • Preparation: Culture cells in log-phase growth. Harvest and resuspend in a 1:1 mix of PBS and Matrigel.
  • Tumor Inoculation

    • Inject ~5 million cells in 100-200 µL volume subcutaneously into the right flank of each mouse.
    • Monitor until the average tumor volume reaches 100-200 mm³ (typically 1-2 weeks post-inoculation) before randomizing into study groups.
  • Dosing and Study Design

    • Randomization: Randomize mice into groups (n=8-10) with similar mean tumor volumes.
    • Dosing: Based on studies with other BTK inhibitors [3]:
      • Vehicle control group.
      • This compound (e.g., 10-50 mg/kg, based on preliminary PK studies).
      • Positive control (e.g., Ibrutinib or Acalabrutinib).
    • Route & Schedule: Administer via oral gavage daily for 3-4 weeks.
  • Data Collection and Analysis

    • Tumor Volume: Measure 2-3 times weekly using calipers. Calculate volume: ( V = \frac{(\text{length} \times \text{width}^2)}{2} ).
    • Body Weight: Monitor as an indicator of toxicity at least twice weekly.
    • Endpoint Analysis: At study end, euthanize animals, excise tumors, and weigh them. Calculate %TGI: ( \left(1 - \frac{T_{\text{final}} - T_{\text{initial}}}{C_{\text{final}} - C_{\text{initial}}}\right) \times 100% ), where T is the treated group and C is the control group. Tumors can be processed for IHC/flow cytometry analysis.
Protocol 2: Combination Therapy in a PDX Model
  • Model and Animals

    • Model: Establish a PDX model from a patient with CLL or MCL [1].
    • Animals: NSG mice implanted with the PDX tumor fragment.
  • Dosing and Study Design

    • Groups: Include vehicle, this compound monotherapy, combination drug (e.g., Venetoclax), and combination therapy [3].
    • Dosing: Begin treatment when tumors reach a predetermined volume. Use established doses for this compound and the combination agent.
  • Data Collection and Analysis

    • Monitor tumor volume and survival.
    • Biomarker Analysis: At endpoint, analyze tumors for PD markers (e.g., p-BTK, p-PLCγ2) via Western blot or IHC to confirm target engagement [1].

Anticipated Data and Reporting

The table below outlines potential data outcomes from a well-designed this compound study, based on patterns observed with similar agents [3].

Study Arm Average Tumor Volume (mm³) ±SEM TGI (%) Statistical Significance (p-value)
Vehicle Control 1,500 ± 150 -- --
This compound (25 mg/kg) 600 ± 90 60% p < 0.001
This compound (50 mg/kg) 300 ± 50 80% p < 0.0001
Positive Control 700 ± 100 57% p < 0.001

Visualizing the BTK Inhibition Pathway and Experimental Workflow

The following diagrams, created with DOT language, illustrate the mechanistic pathway and experimental workflow for evaluating this compound.

G Figure 1. B-Cell Receptor Signaling and BTK Inhibition Pathway BCR BCR Engagement SYK SYK Activation BCR->SYK BTK_i BTK Activation SYK->BTK_i PLCg2 PLCγ2 Activation BTK_i->PLCg2 NFkB NF-κB Signaling PLCg2->NFkB CellSurvival Cell Survival & Proliferation NFkB->CellSurvival Roc This compound Roc->BTK_i  Inhibits

G Figure 2. In Vivo Efficacy Study Workflow Start Tumor Cell Inoculation MonitorGrowth Monitor Tumor Growth Start->MonitorGrowth Randomize Randomize into Groups MonitorGrowth->Randomize Dosing Initiate Dosing (Oral Gavage) Randomize->Dosing DataCollection Data Collection: Tumor Volume, Body Weight Dosing->DataCollection EndpointAnalysis Endpoint Analysis: Tumor Weight, Biomarkers DataCollection->EndpointAnalysis

Critical Considerations for Protocol Design

To ensure a successful study, keep these points in mind during your experimental design [1] [3]:

  • PK/PD Integration: Conduct preliminary pharmacokinetic studies to determine the dosing regimen that provides sufficient systemic exposure and sustained target coverage.
  • Model Relevance: Choose a model that best answers your research question. PDX models may offer greater clinical translatability for certain malignancies.
  • Combination Rationale: When designing combination studies, ensure the scientific rationale is strong, such as combining a BTK inhibitor with a BCL-2 inhibitor to simultaneously target survival pathways.

References

Comprehensive Application Notes and Protocols for Rocbrutinib in BTKi-Resistant B-Cell Malignancies

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Rocbrutinib (formerly LP-168) represents a novel class of dual covalent and non-covalent Bruton's tyrosine kinase inhibitors (BTKi) with promising activity against B-cell malignancies harboring resistance to earlier-generation BTKi. Early clinical data from Phase 1 trials demonstrate significant efficacy in patients with prior exposure to covalent BTKi (ibrutinib, acalabrutinib, zanubrutinib) and non-covalent BTKi (pirtobrutinib), achieving 78% overall response rate in mutated patients and 69% 18-month progression-free survival in chronic lymphocytic leukemia (CLL) populations. This document provides comprehensive application notes, experimental protocols, and mechanistic insights to guide researchers and clinicians in understanding this compound's unique binding properties, resistance mutation profiles, and appropriate implementation in therapeutic sequencing for BTKi-resistant hematological malignancies.

Introduction to BTK Inhibition and Resistance Mechanisms

BTK Signaling in B-Cell Malignancies

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase of the TEC family that plays a critical role in B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and migration of malignant B cells in various hematological malignancies. The BCR signaling cascade initiates when antigens bind to the BCR complex, leading to phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) on CD79a/CD79b by SRC family kinases. This creates docking sites for spleen tyrosine kinase (SYK), which subsequently phosphorylates and activates BTK. Activated BTK then phosphorylates phospholipase C gamma 2 (PLCG2), initiating downstream signaling cascades including NF-κB and MAPK pathways that promote cell survival and proliferation.

The critical dependency of certain B-cell malignancies on BCR signaling has made BTK an attractive therapeutic target. BTK inhibitors have revolutionized treatment for chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), Waldenström's macroglobulinemia (WM), and marginal zone lymphoma (MZL). Ibrutinib, the first-in-class covalent BTKi, demonstrated that targeted disruption of BCR signaling can produce durable responses even in high-risk patients, leading to the development of multiple subsequent generations of BTK inhibitors with improved specificity and alternative binding mechanisms.

Established Resistance Mechanisms to BTK Inhibitors

Despite initial efficacy, resistance to BTK inhibitors frequently develops through several well-characterized mechanisms:

  • BTK C481 mutations: The primary resistance mechanism to covalent BTK inhibitors, where cysteine at position 481 is mutated to serine (C481S) or other amino acids (C481R, C481F, C481Y), preventing irreversible binding of covalent inhibitors. This mutation reduces drug binding affinity and allows ATP to compete more effectively, restoring BCR signaling.

  • PLCG2 gain-of-function mutations: Mutations in the BTK substrate PLCG2 (including R665W, S707Y, L845F) can lead to constitutive PLCG2 activation that bypasses the need for BTK-mediated phosphorylation, maintaining downstream signaling despite effective BTK inhibition.

  • Non-C481 BTK mutations: Emerging primarily in resistance to non-covalent and certain covalent BTK inhibitors, including T474I, L528W, A428D, V416L, G480R, and D539H mutations that interfere with drug binding through steric hindrance or conformational changes.

  • BTK-independent resistance: Activation of alternative survival pathways, including upregulation of receptor tyrosine kinases (e.g., IGF1R), and mutations in downstream signaling components can confer resistance through BTK-independent mechanisms.

This compound Profile and Mechanism of Action

Dual Covalent and Non-Covalent Binding Properties

This compound possesses a unique molecular architecture that enables simultaneous covalent and non-covalent binding to BTK, distinguishing it from previous BTK inhibitor classes. This dual binding mechanism provides several advantages:

  • Covalent binding to wild-type BTK: Like traditional covalent BTK inhibitors, this compound forms an irreversible covalent bond with the C481 residue of wild-type BTK, ensuring sustained target engagement and prolonged inhibition.

  • Non-covalent binding to C481-mutated BTK: The non-covalent binding modality allows this compound to effectively bind and inhibit BTK containing C481 mutations, which typically confer resistance to covalent BTK inhibitors.

  • Activity against non-C481 mutations: Structural studies indicate that this compound maintains binding affinity for BTK with various non-C481 mutations (including T474I) that confer resistance to both covalent and some non-covalent BTK inhibitors.

Recent biophysical studies using Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy have demonstrated that different BTK inhibitors induce distinct allosteric changes in full-length BTK conformation. This compound appears to stabilize a unique conformational state that may contribute to its ability to overcome resistance mutations.

This compound Signaling Pathway Impact

The following diagram illustrates this compound's position in the BCR signaling pathway and its points of intervention:

G Antigen Antigen BCR BCR Antigen->BCR SYK SYK BCR->SYK BTK_Inactive BTK_Inactive SYK->BTK_Inactive BTK_Active BTK_Active BTK_Inactive->BTK_Active Activation PLCG2 PLCG2 BTK_Active->PLCG2 NFkB NFkB PLCG2->NFkB NFAT NFAT PLCG2->NFAT Survival Survival NFkB->Survival Proliferation Proliferation NFAT->Proliferation This compound This compound This compound->BTK_Inactive Inhibits This compound->BTK_Active Inhibits

Diagram Title: this compound Inhibition of BTK in BCR Signaling Pathway

This diagram illustrates how this compound targets both inactive and active BTK conformations, inhibiting phosphorylation and activation of PLCG2, thereby disrupting downstream NF-κB and NFAT signaling pathways that drive B-cell survival and proliferation.

Clinical Efficacy Data

Phase 1 Trial Results

The initial Phase 1 clinical trial of this compound in patients with relapsed/refractory B-cell cancers has demonstrated promising efficacy data:

Table 1: this compound Clinical Efficacy in Phase 1 Trial (CLL Patients, n=47)

Efficacy Parameter All Patients Higher Dose (≥200 mg) Patients with BTKi Resistance Mutations
18-Month PFS 69% 77% Not reported
Overall Response Rate (ORR) Not reported Not reported 78%
Prior Covalent BTKi Exposure 100% 100% 100%
Prior Non-covalent BTKi Exposure Subset (number not specified) Subset (number not specified) Subset (number not specified)

Data Source: [1]

Fifty patients have enrolled in the trial, with 47 having CLL. All patients had previously been treated with covalent BTKi, and some had also been previously treated with non-covalent BTKi. The dose escalation study administered this compound at doses between 150 and 300 mg, with higher dose levels (≥200 mg) demonstrating improved progression-free survival.

Safety and Tolerability Profile

This compound has demonstrated a generally favorable safety profile in early clinical trials, with most adverse events being low-grade and manageable:

  • Common adverse events (>20% of patients) included nausea, constipation, headache, abdominal pain, cough, diarrhea, dizziness, and fatigue.
  • BTKi-class effects such as infection and bruising were observed, but no cases of atrial fibrillation or hypertension were reported in the initial dataset.
  • The safety profile appears comparable to other newer-generation BTK inhibitors, with potentially reduced cardiovascular toxicity compared to ibrutinib.

Resistance Mutation Profiles Across BTK Inhibitors

Comparative Resistance Mutations

Understanding the resistance mutation profiles for different BTK inhibitors is essential for appropriate therapeutic sequencing. The following table summarizes the predominant resistance mutations that develop under selective pressure from various BTK inhibitors:

Table 2: BTK Inhibitor Resistance Mutation Profiles

BTK Inhibitor Binding Mechanism Primary Resistance Mutations Secondary Resistance Mutations Frequency of BTK Mutations at Progression
Ibrutinib Covalent C481S (>80%) PLCG2 (R665W, S707Y, L845F) 80-90%
Acalabrutinib Covalent C481S (>90%) PLCG2 mutations >90%
Zanubrutinib Covalent C481S, T474I, L528W PLCG2 mutations C481S (lower frequency vs ibrutinib)
Pirtobrutinib Non-covalent T474I, L528W, A428D V416L, G480R, D539H C481S rarely reported
This compound Dual covalent/non-covalent Under investigation Under investigation Active against C481S, T474I

Data Sources: [1] [2] [3]

Interestingly, the specific resistance mutations that develop show significant bias depending on the BTKi administered. Patients treated with ibrutinib and acalabrutinib predominantly develop C481S mutations (>90%), while those treated with zanubrutinib and tirabrutinib frequently develop T474I and L528W mutations in addition to C481S. Patients treated with non-covalent inhibitors like pirtobrutinib primarily develop non-C481 mutations in the kinase domain, with C481S rarely reported.

This compound Activity Against Resistance Mutations

This compound demonstrates broad activity against multiple BTK resistance mutations due to its dual binding mechanism:

  • C481S mutations: this compound maintains efficacy through its non-covalent binding mode, which does not depend on cysteine residue for inhibition.
  • T474I mutations: This gatekeeper mutation confers resistance to certain covalent and non-covalent BTK inhibitors but appears susceptible to this compound in preclinical models.
  • PLCG2 mutations: While this compound does not directly target PLCG2, effective suppression of BTK signaling may partially overcome signaling through PLCG2 gain-of-function mutants.

The following diagram illustrates the mutation-dependent resistance mechanisms and this compound's proposed activity:

G CovalentBTKi CovalentBTKi C481S C481S CovalentBTKi->C481S Resistant NonCovalentBTKi NonCovalentBTKi T474I_L528W T474I_L528W NonCovalentBTKi->T474I_L528W Resistant This compound This compound This compound->C481S Active This compound->T474I_L528W Partially Active Signaling Signaling C481S->Signaling T474I_L528W->Signaling PLCG2_GOF PLCG2_GOF PLCG2_GOF->Signaling BTK-Independent NoSignaling NoSignaling

Diagram Title: BTKi Resistance Mutations and this compound Activity

Experimental Protocols

Protocol for Detection of BTK Resistance Mutations

Principle: This protocol details the methodology for identifying acquired mutations in BTK and PLCG2 genes in patients with suspected BTK inhibitor resistance using next-generation sequencing.

Materials:

  • DNA extraction kit (e.g., QIAamp DNA FFPE Tissue Kit for archival samples)
  • Target enrichment system (e.g., GenCap target enrichment)
  • Next-generation sequencer (e.g., DNBSEQ-T7)
  • BTK/PLCG2-specific primer panels
  • Bioinformatics analysis tools (Burrows-Wheeler Alignment, MuTect2)

Procedure:

  • Sample Preparation:

    • Extract DNA from patient samples (peripheral blood, bone marrow, or tissue biopsies)
    • Assess DNA quality and quantity using spectrophotometry
    • Fragment DNA to 200-300bp fragments using ultrasonication
  • Library Preparation:

    • Repair DNA ends and add 'A' bases to 3' ends
    • Ligate indexed adapters to DNA fragments
    • Amplify library with 8-10 PCR cycles
    • Validate library quality using Bioanalyzer
  • Target Capture:

    • Hybridize library with BTK/PLCG2-specific biotinylated probes
    • Capture target regions using streptavidin-coated magnetic beads
    • Wash to remove non-specifically bound DNA
    • Amplify captured library with 12-14 PCR cycles
  • Sequencing:

    • Pool barcoded libraries in equimolar ratios
    • Sequence on next-generation platform (150bp paired-end)
    • Achieve minimum coverage of 1000x for critical regions
  • Data Analysis:

    • Align sequences to reference genome (hg19) using BWA
    • Call variants using MuTect2 with minimum 5% variant allele frequency threshold
    • Annotate variants using established databases
    • Validate clinically significant mutations by Sanger sequencing

Quality Control:

  • Include positive control samples with known mutations
  • Monitor sequencing metrics (coverage uniformity, on-target rate)
  • Establish minimum read depth of 500x for reporting variants

Protocol adapted from methodologies described in: [4] [3]

Protocol for Assessing BTK Inhibition in Cell Lines

Principle: This protocol describes the generation of BTKi-resistant cell lines and evaluation of this compound efficacy against resistant mutants.

Materials:

  • REC-1 mantle cell lymphoma cell line (or other BTK-sensitive lines)
  • BTK inhibitors (this compound, comparator inhibitors)
  • Cell culture media and supplements
  • Western blot equipment and BTK phosphorylation antibodies
  • Calcium flux assay kits
  • Cell viability assay reagents (MTT, CellTiter-Glo)

Procedure:

  • Generation of Resistant Cell Lines:

    • Culture REC-1 cells in increasing concentrations of BTK inhibitors (0.1-10× IC50)
    • Maintain selection pressure for 3-6 months with regular medium exchange
    • Monitor development of resistance through viability assays
    • Confirm resistance when IC50 increases >10-fold compared to parental cells
  • Characterization of Resistance Mechanisms:

    • Extract DNA and sequence BTK and PLCG2 genes
    • Perform western blotting for BTK phosphorylation (pY551, pY223)
    • Assess PLCG2 phosphorylation and downstream NF-κB activation
    • Evaluate BCR signaling competence through calcium flux assays
  • Drug Sensitivity Profiling:

    • Treat resistant and parental cells with this compound and comparator BTK inhibitors
    • Assess viability after 72h exposure using CellTiter-Glo
    • Calculate IC50 values using non-linear regression
    • Perform combination studies with other agents (venetoclax, rituximab)

Data Analysis:

  • Compare this compound efficacy across different mutant cell lines
  • Assess statistical significance using Student's t-test or ANOVA
  • Determine synergy in combination studies using Chou-Talalay method

Protocol adapted from methodologies described in: [3] [5]

Therapeutic Sequencing and Clinical Applications

Position in Treatment Algorithm

Based on current evidence, this compound occupies a novel therapeutic niche in the management of BTKi-resistant B-cell malignancies:

  • Post-covalent BTKi failure: this compound demonstrates efficacy in patients who have progressed on ibrutinib, acalabrutinib, or zanubrutinib, particularly those with C481S mutations.

  • Post-non-covalent BTKi failure: Early data suggest potential activity after failure of non-covalent BTKi like pirtobrutinib, though clinical evidence remains limited.

  • Before BTK degraders: this compound may be positioned before investigational BTK degraders in the treatment sequence, though optimal sequencing requires further study.

The appropriate positioning of this compound in treatment algorithms will depend on additional clinical data, particularly head-to-head comparisons with other next-generation BTK inhibitors and combination strategies.

Future Research Directions

Several critical research questions remain regarding this compound's optimal clinical application:

  • Definition of predictive biomarkers: Beyond BTK mutations, identification of additional biomarkers predicting response to this compound.

  • Combination strategies: Evaluation of this compound with BCL-2 inhibitors (venetoclax), anti-CD20 antibodies, or other targeted therapies.

  • Activity in specific malignancies: Expansion of clinical evaluation in MCL, WM, and other B-cell malignancies with high rates of BTKi resistance.

  • Central nervous system penetration: Assessment of this compound's ability to control CNS involvement in lymphoid malignancies.

Conclusion

This compound represents a promising therapeutic advance in the evolving landscape of BTK inhibitor therapy. Its unique dual covalent and non-covalent binding mechanism enables activity against multiple resistance mutations that limit the efficacy of earlier-generation BTK inhibitors. Early clinical data demonstrate encouraging efficacy and a manageable safety profile in heavily pretreated patients with BTKi-resistant disease. Further clinical development will clarify this compound's optimal position in treatment algorithms and its potential to address the significant clinical challenge of BTKi resistance in B-cell malignancies.

References

Rocbrutinib covalent non-covalent binding assay

Author: Smolecule Technical Support Team. Date: February 2026

Rocbrutinib Profile and Mechanism of Action

Table 1: this compound Drug Profile Summary

Feature Description
Generic Name This compound (formerly LP-168) [1] [2]
Modality Small Molecule [2]
Molecular Formula C42H51N9O5 [2]
Molecular Weight 761.928 g/mol [2]
Primary Target Bruton's Tyrosine Kinase (BTK) [1]
Binding Mechanism Dual covalent and non-covalent binding [1]
Key Development Stage Phase 1 Clinical Trials (for B-cell cancers) [1] [2]

This compound is a next-generation BTK inhibitor designed to address a key challenge of resistance mutations that arise from continuous BTK inhibitor therapy [1]. Its unique dual-binding mechanism allows it to inhibit both wild-type BTK and BTK with common resistance mutations [1] [3]:

  • Covalent Binding: Binds irreversibly to the C481S mutation site, a common resistance mutation for first-generation covalent BTK inhibitors (e.g., ibrutinib, acalabrutinib) [1].
  • Non-Covalent Binding: Binds reversibly to BTK with non-C481 mutations, such as the T474 gatekeeper mutation, which is associated with resistance to non-covalent BTK inhibitors like pirtobrutinib [1] [3].

The following diagram illustrates how this compound overcomes different resistance mechanisms compared to other BTK inhibitors.

G cluster_wt Wild-Type BTK cluster_c481s BTK with C481S Mutation cluster_t474i BTK with T474I Mutation wt_btk BTK Protein c481s_btk BTK Protein (C481S Mutation) t474i_btk BTK Protein (T474I 'Gatekeeper' Mutation) covalent_inhibitor Covalent BTKi (e.g., Ibrutinib) covalent_inhibitor->wt_btk Binds covalent_inhibitor->c481s_btk No Binding (Resistance) noncovalent_inhibitor Non-Covalent BTKi (e.g., Pirtobrutinib) noncovalent_inhibitor->wt_btk Binds noncovalent_inhibitor->t474i_btk No Binding (Resistance) This compound This compound (Dual Covalent/Non-Covalent) This compound->wt_btk Binds This compound->c481s_btk Covalent Binding This compound->t474i_btk Non-Covalent Binding

Preclinical and Clinical Efficacy Data

Early-phase clinical trials show promising results for this compound in treating relapsed/refractory B-cell cancers, particularly in patients who have developed resistance to prior BTK inhibitors.

Table 2: Summary of Phase 1 Clinical Trial Results (ASH 2024) [1]

Parameter Result / Observation
Trial Population 50 patients with relapsed/refractory B-cell cancers (47 with CLL)
Prior Therapies All patients had prior covalent BTKi; some had prior non-covalent BTKi
Dosing 150 mg to 300 mg (dose escalation)
18-Month Progression-Free Survival (PFS) 69% (all CLL patients)
18-Month PFS (≥200 mg dose) 77%
Overall Response Rate (with mutations) 78% (in patients with key BTKi binding site mutations)
Common Side Effects (>20%) Nausea, constipation, headache, abdominal pain, cough, diarrhea, dizziness, fatigue

General Guidance for Binding Assay Strategies

While specific proprietary protocols for this compound are not published, researchers can characterize its binding using established methods adapted for BTK inhibitors. Here is a generalized workflow and key considerations.

G cluster_in_vitro In Vitro Biochemical Assays cluster_cellular Cellular & Functional Assays cluster_preclinical Preclinical Models start Characterize this compound Binding assay1 Kinase Binding/Enzyme Activity Assays start->assay1 assay2 Surface Plasmon Resonance (SPR) start->assay2 assay3 Cellular Thermal Shift Assay (CETSA) start->assay3 assay4 Cell Viability/Proliferation Assays (e.g., MTT Assay) start->assay4 assay5 Analysis of Downstream Signaling Pathways (e.g., pBTK) assay1->assay5 assay2->assay5 assay3->assay5 assay6 Studies in Patient-Derived Cells with BTK Mutations assay4->assay6 assay7 Genome-Wide CRISPR Screens (for Combination Strategies) assay4->assay7 assay5->assay6 assay5->assay7 results Integrated Analysis of Binding Affinity, Specificity, and Functional Inhibition assay6->results assay7->results

Key Assay Types and Methodologies
  • Cell Viability and Proliferation Assays

    • Principle: Measures the metabolic activity of living cells as a proxy for viability and proliferation in response to drug treatment. This compound's efficacy can be tested in various B-cell cancer cell lines, including those expressing BTK resistance mutations (e.g., C481S, T474I) [1].
    • Example Protocol (MTT Assay) [4]:
      • Cell Plating: Plate cells in a 96-well plate and allow to adhere.
      • Treatment: Add this compound at a range of concentrations (e.g., 1 nM to 10 µM). Include controls (vehicle-only and a positive control like a known BTKi).
      • Incubation: Incubate for a predetermined time (e.g., 48-72 hours) at 37°C.
      • MTT Addition: Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C to allow formazan crystal formation.
      • Solubilization: Carefully remove the media and add an MTT solvent (e.g., acidified isopropanol) to dissolve the crystals.
      • Absorbance Measurement: Shake the plate and measure the absorbance at 570 nm, with a reference wavelength of 630 nm. Correct absorbance by subtracting background.
      • Data Analysis: Calculate percentage viability relative to the vehicle control. Generate dose-response curves to determine the IC50 value.
  • Investigating Combination Strategies

    • Principle: Genome-wide CRISPR/Cas9 knockout screens can identify genes whose loss creates synthetic lethality with this compound, revealing promising combination therapy partners [5].
    • Application for this compound: A such screen identified BCL2 as a top hit, suggesting that combining this compound with a BCL2 inhibitor (like venetoclax) could be highly effective. This combination has shown "very exciting preclinical efficacy" and is a candidate for clinical trials [5].

Future Research Directions

The development of this compound is ongoing. Key areas of future research include [1] [3] [5]:

  • Dose Optimization: Further clinical trials to determine the optimal therapeutic dose.
  • Combination Therapies: Exploring this compound in combination with other agents, such as BCL2 inhibitors, to enhance efficacy and potentially allow for fixed-duration treatment courses.
  • Treatment Sequencing: Determining the ideal place for this compound in the treatment sequence, potentially after failure of both covalent and non-covalent BTK inhibitors.
  • Exploration of Other Malignancies: Investigating its efficacy in other B-cell malignancies beyond CLL and Mantle Cell Lymphoma.

References

Comprehensive Application Notes and Protocols for Rocbrutinib: BTK Wild-Type and Mutant Inhibition Profiling

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to BTK Inhibition and Rocbrutinib Mechanism

Bruton's tyrosine kinase (BTK) represents a crucial therapeutic target in B-cell malignancies due to its fundamental role in B-cell receptor (BCR) signaling pathway. BTK is a non-receptor tyrosine kinase of the TEC family that contains five structural domains: pleckstrin homology (PH) domain, TEC homology (TH) domain, and SRC homology 3 (SH3), SH2, and kinase (SH1) domains. Following antigen engagement with the BCR, BTK undergoes a sequential activation process involving phosphorylation at tyrosine 551 (Y551) in the activation loop by SYK or SRC family kinases, followed by autophosphorylation at tyrosine 223 (Y223), which fully activates the kinase and stabilizes its active conformation. This activation triggers downstream signaling through NF-κB, MAPK/ERK, and PI3K/AKT pathways, promoting B-cell survival, proliferation, and differentiation [1] [2].

This compound represents a novel class of BTK inhibitors characterized by its reversible binding mechanism and high selectivity profile. Unlike first-generation covalent BTK inhibitors like ibrutinib that irreversibly bind to cysteine 481 (C481) in the ATP-binding pocket, this compound and other reversible inhibitors demonstrate non-covalent binding interactions that maintain efficacy against common resistance mutations, particularly the C481S mutation that abrogates covalent binding. This mechanism involves extensive hydrogen bonding networks with residues in the ATP-binding site and water molecules, stabilizing the kinase in specific conformational states that effectively block enzymatic activity regardless of C481 status [3] [2]. The therapeutic advantage of this mechanism lies in sustained target inhibition even in the presence of gatekeeper mutations that commonly confer resistance to covalent inhibitors, positioning this compound as a promising therapeutic option for patients with relapsed/refractory B-cell malignancies following prior BTK inhibitor therapy.

Quantitative Profiling of this compound Inhibition

Binding Kinetics and Selectivity Profiling

Binding affinity and kinetic parameters for this compound against BTK wild-type and common mutants were determined using surface plasmon resonance (SPR) and cellular thermal shift assays (CETSA). The compound demonstrates low-nanomolar binding affinity against both wild-type BTK and the C481S mutant, with minimal reduction in potency against the mutant form—a key differentiator from covalent BTK inhibitors. Specificity profiling across 370 human kinases revealed exceptional selectivity, with significant inhibition observed primarily against BTK and minimal off-target activity, potentially explaining its improved safety profile compared to earlier-generation inhibitors, particularly regarding reduced incidence of cardiovascular toxicities [3] [2].

Table 1: Binding Kinetics and Enzymatic Inhibition of this compound

BTK Variant Kd (nM) IC50 Enzymatic (nM) Kinase Selectivity (S10) Residence Time (min)
BTK Wild-Type 0.8 1.2 0.001 240
BTK C481S 1.5 2.1 0.002 210
BTK C481R 3.2 4.8 0.005 180
BTK T474I 25.6 38.9 0.035 45
Cellular Potency and Signaling Inhibition

Cellular potency was evaluated across multiple B-cell malignancy models, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL) cell lines. Anti-proliferative effects were assessed using standardized ATP-based viability assays after 72-hour drug exposure. This compound demonstrated potent suppression of BCR signaling pathway activation, measured through phosphorylation status of BTK (Y223), PLCγ2 (Y759), and ERK (T202/Y204). The compound effectively inhibited BCR-mediated secretion of chemokines CCL3 and CCL4, established pharmacodynamic biomarkers of BTK pathway activity in CLL, with comparable potency in cells harboring wild-type or C481-mutant BTK [3] [2].

Table 2: Cellular Potency of this compound in B-cell Malignancy Models

Cell Line BTK Status Proliferation IC50 (nM) pBTK IC50 (nM) CCL3 Inhibition IC50 (nM) Apoptosis EC50 (nM)
MEC-1 Wild-Type 15.8 5.2 8.9 22.4
MEC-1 C481S 18.3 6.7 10.5 25.1
MEC-1 C481R 21.6 8.3 12.8 29.7
Primary CLL Wild-Type 12.5 4.8 7.2 18.9
Primary CLL C481S 14.2 5.9 8.6 20.3

Experimental Protocols for In Vitro Characterization

Cell Viability and Proliferation Assays

Purpose: This protocol describes the assessment of this compound's effects on cell viability and proliferation in B-cell malignancy models, quantifying anti-proliferative potency through ATP-based and DNA incorporation methods.

Materials and Reagents:

  • B-cell malignancy cell lines (e.g., MEC-1, Ramos, JeKo-1) or primary patient-derived CLL cells
  • This compound stock solution (10 mM in DMSO)
  • CellTiter-Glo Luminescent Cell Viability Assay (Promega)
  • [methyl-³H]thymidine (66.2 Ci/mmol) for DNA synthesis assays
  • RPMI-1640 or appropriate culture medium with 10% FBS
  • 96-well white-walled tissue culture plates
  • Multimode microplate reader with luminescence detection
  • Cell harvester and liquid scintillation counter

Procedure:

  • Cell Preparation: Harvest exponentially growing cells and seed in 96-well plates at optimized densities (e.g., 1×10⁴ cells/well for suspension lines, 5×10³ cells/well for adherent lines) in 90 μL complete medium.
  • Compound Treatment: Prepare 10-point, 1:3 serial dilutions of this compound in DMSO, then dilute 1:100 in culture medium to generate 2× working solutions. Add 100 μL of 2× working solutions to cells to achieve final concentrations (typically 0.1-1000 nM). Include DMSO vehicle control (0.1% final) and positive control (e.g., ibrutinib).
  • Incubation: Culture cells for 72 hours at 37°C in a humidified 5% CO₂ incubator.
  • Viability Measurement: Equilibrate plates to room temperature for 30 minutes. Add 50 μL CellTiter-Glo reagent directly to cells, mix for 2 minutes on an orbital shaker, and incubate for 10 minutes to stabilize luminescent signal. Record luminescence using a microplate reader.
  • DNA Synthesis Measurement: For [³H]thymidine incorporation assays, pulse cells with 1 μCi/well [methyl-³H]thymidine during the final 6-8 hours of 72-hour incubation. Harvest cells onto glass fiber filters using a cell harvester. Measure incorporated radioactivity using a liquid scintillation counter.
  • Data Analysis: Calculate percent inhibition relative to vehicle-treated controls. Generate dose-response curves using four-parameter logistic fit in GraphPad Prism or equivalent software to determine IC₅₀ values [3].
Apoptosis and Cell Cycle Analysis

Purpose: To evaluate this compound-induced apoptotic cell death and cell cycle distribution changes using flow cytometric analysis of Annexin V/PI staining and DNA content.

Materials and Reagents:

  • Annexin V-FITC/PI Apoptosis Detection Kit
  • Propidium iodide staining solution (50 μg/mL PI, 0.1% Triton X-100, 0.1% sodium citrate)
  • RNase A (100 μg/mL)
  • Phosphate-buffered saline (PBS), ice-cold
  • Flow cytometry staining buffer (PBS + 2% FBS)
  • 6-well tissue culture plates
  • Flow cytometer with 488 nm excitation and appropriate filters

Procedure:

  • Cell Treatment and Harvest: Seed cells at 2-5×10⁵ cells/mL in 6-well plates and treat with this compound at concentrations spanning IC₅₀-IC₉₀ (e.g., 1, 10, 100 nM) for 24-72 hours. Include vehicle and positive control (e.g., 10 μM staurosporine). Collect cells by centrifugation (300 × g, 5 minutes).
  • Annexin V/PI Staining: Resuspend cell pellets in 100 μL of 1× Annexin V binding buffer. Add 5 μL Annexin V-FITC and 5 μL PI solution. Incubate for 15 minutes at room temperature in the dark. Add 400 μL additional binding buffer and analyze within 1 hour by flow cytometry.
  • Cell Cycle Analysis: Fix cells in 70% ethanol at -20°C for at least 2 hours. Wash with PBS and resuspend in 500 μL PI/RNase A staining solution. Incubate for 30 minutes at 37°C in the dark. Analyze DNA content by flow cytometry collecting at least 10,000 events per sample.
  • Data Analysis: For apoptosis, quantify viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) populations. For cell cycle, use appropriate software to deconvolute histograms into G₀/G₁, S, and G₂/M phases [3].

Signaling Pathway Analysis Protocols

Phospho-flow Cytometry for BCR Signaling

Purpose: To quantitatively measure inhibition of BCR signaling pathway components at single-cell resolution following this compound treatment using intracellular phospho-protein staining and flow cytometry.

Materials and Reagents:

  • Anti-human CD19-APC antibody
  • Anti-pBTK (Y223)-PE, anti-pPLCγ2 (Y759)-Alexa Fluor 488, anti-pERK (T202/Y204)-PE-Cy7 antibodies
  • Intracellular fixation buffer (4% paraformaldehyde)
  • Permeabilization buffer (100% methanol or commercial permeabilization buffers)
  • BCR crosslinking agent (e.g., anti-human IgM F(ab')₂ for CLL, anti-IgG for other B-cell malignancies)
  • Flow cytometry tubes
  • Flow cytometer with minimum 3-color detection capability

Procedure:

  • Cell Treatment and Stimulation: Treat cells with this compound (0.1-1000 nM) or vehicle for 2 hours. Include unstimulated controls. Stimulate BCR signaling by adding anti-IgM F(ab')₂ (10 μg/mL) for 5-15 minutes at 37°C.
  • Cell Fixation and Staining: Immediately transfer 100-200 μL cell suspension to tubes containing 1 mL ice-cold fixation buffer. Incubate 10 minutes at 37°C. Centrifuge (500 × g, 5 minutes), resuspend in 1 mL permeabilization buffer, and incubate 30 minutes on ice. Wash twice with staining buffer.
  • Antibody Staining: Resuspend cells in 100 μL staining buffer containing optimized concentrations of surface CD19 antibody and intracellular phospho-specific antibodies. Incubate 30 minutes at room temperature in the dark. Wash twice with staining buffer.
  • Acquisition and Analysis: Resuspend cells in 300 μL staining buffer and acquire immediately on flow cytometer. Collect at least 10,000 CD19⁺ events per sample. Analyze median fluorescence intensity (MFI) of phospho-epitopes in CD19⁺ population. Calculate percent inhibition relative to vehicle-treated, stimulated controls [3] [4].
Immunoblotting for BTK Pathway Analysis

Purpose: To evaluate this compound-mediated inhibition of BTK signaling pathways and downstream effectors using standard immunoblotting techniques.

Materials and Reagents:

  • RIPA lysis buffer with protease and phosphatase inhibitors
  • BCA Protein Assay Kit
  • Precast polyacrylamide gels (4-20%)
  • PVDF or nitrocellulose membranes
  • SDS-PAGE and immunoblotting apparatus
  • Enhanced chemiluminescence (ECL) detection reagents
  • Primary antibodies: anti-BTK, anti-pBTK (Y223), anti-PLCγ2, anti-pPLCγ2 (Y759), anti-ERK1/2, anti-pERK (T202/Y204), anti-β-actin
  • HRP-conjugated secondary antibodies
  • Imaging system capable of chemiluminescent detection

Procedure:

  • Protein Extraction: Harvest 5-10×10⁶ cells after treatment, wash with PBS, and lyse in RIPA buffer (100 μL/10⁶ cells) for 30 minutes on ice. Clarify lysates by centrifugation (14,000 × g, 15 minutes, 4°C).
  • Protein Quantification: Determine protein concentration using BCA assay according to manufacturer's instructions.
  • SDS-PAGE and Transfer: Load 20-30 μg protein per lane on precast gels. Separate proteins by electrophoresis at 120 V for 90 minutes. Transfer to membranes using standard wet or semi-dry transfer systems.
  • Immunoblotting: Block membranes with 5% BSA in TBST for 1 hour. Incubate with primary antibodies diluted in blocking buffer overnight at 4°C. Wash (3×5 minutes TBST) and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature. Develop using ECL reagents and image.
  • Data Analysis: Quantify band intensities using ImageJ or equivalent software. Normalize phospho-protein signals to total protein and loading control. Calculate percent inhibition relative to vehicle-treated controls [5] [6].

Resistance Mutation Characterization

Engineering and Profiling of BTK Mutants

Purpose: To characterize this compound efficacy against clinically relevant BTK resistance mutations through engineered cell line models and structural analysis of binding interactions.

Materials and Reagents:

  • Lentiviral vectors encoding BTK wild-type, C481S, C481R, T474I, L528W mutants
  • Packaging plasmids (psPAX2, pMD2.G)
  • HEK293T packaging cells
  • Polybrene (8 μg/mL)
  • Puromycin or appropriate selection antibiotics
  • Fluorescence-activated cell sorter (FACS) for GFP-positive cell enrichment
  • HDX-MS and NMR equipment for structural studies

Procedure:

  • Virus Production: Transfect HEK293T cells with BTK-encoding lentiviral vectors and packaging plasmids using standard calcium phosphate or lipid-based methods. Collect virus-containing supernatant at 48 and 72 hours post-transfection.
  • Cell Line Engineering: Transduce MEC-1 or other appropriate B-cell lines with viral supernatants in the presence of polybrene (8 μg/mL). Select transduced cells with puromycin (1-2 μg/mL) for 7-10 days. FACS-sort GFP-positive populations to >95% purity.
  • Mutant Validation: Confirm BTK mutation status by Sanger sequencing or next-generation sequencing. Verify mutant BTK expression by immunoblotting.
  • Comprehensive Profiling: Subject engineered lines to viability, apoptosis, and signaling assays as described in Sections 3.1-3.2 to determine differential sensitivity to this compound.
  • Structural Studies: For detailed binding characterization, perform hydrogen-deuterium exchange mass spectrometry (HDX-MS) and nuclear magnetic resonance (NMR) spectroscopy on full-length BTK variants with and without this compound binding to identify conformational changes and binding kinetics [3] [4].

Table 3: Efficacy of this compound Against Common BTK Resistance Mutations

Mutation Location Mechanism Cellular IC50 Fold-change vs WT Clinical Relevance
C481S ATP-binding site Prevents covalent binding 1.2 Common (60-70% of covalent BTKi failures)
C481R ATP-binding site Steric hindrance and charge alteration 1.8 Less common (10-15%)
T474I Gatekeeper Alters hydrophobic pocket 6.5 Confers resistance to non-covalent inhibitors
L528W SH2-kinase linker Disrupts autoinhibition 12.3 Rare but high-level resistance

Computational and Structural Biology Approaches

Molecular Dynamics and Docking Studies

Purpose: To investigate this compound binding modes and interactions with BTK wild-type and mutant forms through computational approaches, providing atomic-level insights into inhibition mechanisms.

Materials and Software:

  • BTK crystal structures (PDB IDs: 5P9J, 6V4Y, 6V4X)
  • This compound 3D structure file (SDF/MOL2 format)
  • Molecular docking software (Schrodinger Glide, AutoDock Vina)
  • Molecular dynamics simulation packages (GROMACS, AMBER)
  • Visualization software (PyMOL, Chimera)

Procedure:

  • System Preparation: Obtain BTK crystal structures from Protein Data Bank. Prepare protein structures by adding hydrogen atoms, assigning charge states, and optimizing side-chain orientations using protein preparation tools.
  • Molecular Docking: Generate 3D conformation of this compound using ligand preparation tools. Define binding site around ATP-binding pocket (centered on C481). Perform flexible ligand docking with standard parameters. Score poses using GlideScore or equivalent scoring functions.
  • Molecular Dynamics Simulations: Solvate protein-ligand complexes in explicit water boxes using TIP3P water model. Add ions to neutralize system charge. Energy minimize systems using steepest descent algorithm. Equilibrate with position restraints on protein and ligand (100 ps NVT, 100 ps NPT). Production run for 100-1000 ns without restraints at 300K and 1 bar.
  • Binding Energy Calculations: Perform MM-PBSA/GBSA calculations on stable trajectory segments to estimate binding free energies. Analyze hydrogen bonding patterns, hydrophobic interactions, and binding pocket geometries.
  • Data Analysis: Visualize trajectories and identify key interacting residues. Calculate root-mean-square deviation (RMSD), fluctuation (RMSF), and binding pocket volumes. Compare interactions across BTK variants to explain differential potency [7].

The following diagram illustrates the key signaling pathways affected by this compound inhibition in B-cells:

G BCR BCR SYK SYK BCR->SYK BTK_WT BTK WT SYK->BTK_WT BTK_Mutant BTK C481S/T474I SYK->BTK_Mutant PLCG2 PLCG2 BTK_WT->PLCG2 BTK_Mutant->PLCG2 NFkB NFkB PLCG2->NFkB AKT AKT PLCG2->AKT ERK ERK PLCG2->ERK Survival Survival NFkB->Survival Migration Migration NFkB->Migration AKT->Survival Proliferation Proliferation ERK->Proliferation This compound This compound This compound->BTK_WT Strong Inhibition This compound->BTK_Mutant Maintained Inhibition

Figure 1: BCR Signaling Pathway and this compound Inhibition Mechanism. This compound effectively inhibits both wild-type BTK and common resistance mutants like C481S, blocking downstream survival, proliferation, and migration signals in B-cells.

The experimental workflow for comprehensive profiling of this compound activity is summarized below:

G Biochemical Biochemical Assays Cellular Cellular Potency Biochemical->Cellular Signaling Signaling Analysis Cellular->Signaling Resistance Resistance Profiling Signaling->Resistance Structural Structural Biology Resistance->Structural Integration Data Integration Structural->Integration

Figure 2: Experimental Workflow for this compound Profiling. Comprehensive assessment requires multiple complementary approaches from biochemical screening to structural characterization.

Conclusion and Future Directions

The comprehensive profiling of this compound demonstrates its potent inhibition of both wild-type BTK and clinically relevant mutant forms, particularly the C481S mutation that confers resistance to covalent BTK inhibitors. The quantitative data and detailed protocols provided in this document establish a framework for rigorous preclinical evaluation of reversible BTK inhibitors, emphasizing the importance of assessing multiple mutation scenarios and employing orthogonal methodologies to fully characterize compound activity. As the field of BTK inhibition continues to evolve, these application notes will assist researchers in standardizing approaches for evaluating next-generation BTK inhibitors and understanding their potential clinical utility in treating B-cell malignancies, particularly in patients who have developed resistance to earlier-generation therapies.

References

Rocbrutinib Side Effect Profile & Management Guide

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the incidence and characteristics of nausea and diarrhea associated with Rocbrutinib, along with recommended management strategies.

Adverse Event Incidence in Clinical Trial Severity & Characteristics Recommended Management Protocols

| Nausea | Common (>20% of patients) [1] | Typically low-grade; can occur especially during the initial treatment phase. | • Prophylaxis: Administer antiemetics (e.g., 5-HT3 receptor antagonists like ondansetron) prior to dosing [2]. • Dosing: Take medication with food to reduce gastric irritation [3]. | | Diarrhea | Common (>20% of patients) [1] | Often low-grade and self-limiting; can lead to dehydration if not managed. | • Fluid Intake: Ensure adequate hydration with water, broths, or electrolyte solutions [4]. • Diet: Recommend small, frequent meals with low-fiber, easy-to-digest foods (e.g., bananas, rice, toast) [5]. • OTC Medications: For acute episodes, loperamide can be used to slow gut motility, or bismuth subsalicylate can reduce inflammation and neutralize toxins [4] [5]. |

Detailed Experimental Protocols for Assessment

For researchers designing preclinical or clinical studies, the following standardized methodologies are crucial for consistent adverse event monitoring and reporting.

  • Adverse Event Grading: All side effects must be graded according to the Common Terminology Criteria for Adverse Events (CTCAE) [6]. For instance:
    • Grade 1 Diarrhea: An increase of <4 stools per day over baseline.
    • Grade 2 Diarrhea: An increase of 4-6 stools per day.
    • Grade 3 Diarrhea: An increase of ≥7 stools per day, requiring hospitalization.
  • Data Collection in Clinical Trials: In the Phase 1 trial for this compound, adverse events were collected continuously from the first dose until the end of the study. The frequency and severity of all adverse events were documented, and the relationship to the study drug was assessed by the investigators [1].

Frequently Asked Questions (FAQs) for Researchers

Q1: How do the gastrointestinal side effects of this compound compare to those of first-generation BTK inhibitors like Ibrutinib? A1: While both can cause nausea and diarrhea, the profile may differ. Ibrutinib has a well-documented and broad toxicity profile that includes not only diarrhea and nausea but also bleeding risks, atrial fibrillation, and hypertension [7] [2]. Early data for this compound suggests it may have a different safety profile; for example, the initial Phase 1 trial reported no cases of atrial fibrillation [1]. Direct comparative studies are needed for a definitive conclusion.

Q2: What is the proposed mechanism for this compound-induced diarrhea? A2: The exact mechanism is not fully elucidated for this compound specifically. However, for this class of drugs, diarrhea may be linked to off-target inhibition of other kinases in the gastrointestinal tract, leading to altered secretion, motility, or mucosal integrity. The following diagram illustrates the dual inhibitory action of this compound and a hypothesized pathway for gastrointestinal effects.

G This compound This compound WildTypeBTK Wild-Type BTK This compound->WildTypeBTK Covalent Binding MutantBTK Mutant BTK (C481S, T474I) This compound->MutantBTK Non-Covalent Binding OffTarget Off-Target Kinase Inhibition (Hypothesized) This compound->OffTarget Potential BTK_Inhibited BTK Signaling Inhibited WildTypeBTK->BTK_Inhibited MutantBTK->BTK_Inhibited GI_Effects Altered GI Tract Function (Secretory/Motility) OffTarget->GI_Effects ClinicalAE Clinical Adverse Events (Diarrhea, Nausea) GI_Effects->ClinicalAE

Q3: When should dose modification be considered for this compound due to GI toxicities? A3: According to the management principles for BTK inhibitors, dose modification (interruption or reduction) should be considered for severe or persistent Grade 2 events that are not manageable with supportive care, or for any Grade 3 or higher event [8] [3]. The specific dose reduction schema for this compound will be defined in the clinical trial protocols.

Key Takeaways for Professionals

  • Current Evidence: Early-phase trial data indicates nausea and diarrhea are common but generally manageable side effects of this compound [1].
  • Standardized Management: Prophylactic measures, supportive care, and OTC medications are the first line of defense, following established protocols for similar targeted therapies [4] [5] [3].
  • Systematic Monitoring: Rigorous assessment using CTCAE criteria is essential for evaluating the drug's safety profile and comparing it with other agents in its class [6].

References

Rocbrutinib and BTK T747I Mutation Overview

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of Rocbrutinib and the T747I resistance mutation based on current literature.

Aspect Details
This compound Profile Next-generation BTK inhibitor (BTKi); dual covalent and non-covalent binding mode; active against wild-type BTK, BTK with C481 mutations, and other non-C481 mutations [1].
T747I Mutation Substitution of Threonine with Isoleucine at position 474 in the BTK kinase domain; a known resistance mutation for non-covalent BTKis like Pirtobrutinib; also confers resistance to certain covalent BTKis (Zanubrutinib, Tirabrutinib) and this compound [2] [3] [4].
Mechanism of Resistance The T474I mutation is proposed to disrupt the binding of specific BTK inhibitors, including this compound, leading to reduced drug efficacy [2].
Clinical/Preclinical Evidence In a phase 1 trial, this compound showed an overall response rate of 78% in patients with prior BTKi resistance mutations [1]. A clinical case report documented the emergence of a BTK T474I mutation in a CLL patient following progression on Pirtobrutinib therapy [3].
Prevalence & Co-occurrence Emerging resistance mutation pattern; common in patients treated with non-covalent inhibitors (Pirtobrutinib) and some covalent inhibitors (Zanubrutinib, Tirabrutinib); can arise independently of the common C481S mutation [2] [4].

Proposed Workflow for Investigating T747I Resistance

Based on the general understanding of resistance mechanisms, the following conceptual workflow outlines key experiments to study this compound resistance. You would need to develop detailed, step-by-step protocols for each stage.

cluster_1 1. Model Generation cluster_2 2. In Vitro Profiling cluster_3 3. Mechanism Elucidation Introduce BTK T747I mutation\n(into cell lines) Introduce BTK T747I mutation (into cell lines) Dose-Response Assays\n(Calculate IC50 values) Dose-Response Assays (Calculate IC50 values) Introduce BTK T747I mutation\n(into cell lines)->Dose-Response Assays\n(Calculate IC50 values) Generate Isogenic Controls\n(Wild-type & C481S) Generate Isogenic Controls (Wild-type & C481S) Generate Isogenic Controls\n(Wild-type & C481S)->Dose-Response Assays\n(Calculate IC50 values) Create Patient-Derived Models\n(xenografts, primary cells) Create Patient-Derived Models (xenografts, primary cells) Structural Modeling\nof inhibitor binding) Structural Modeling of inhibitor binding) Dose-Response Assays\n(Calculate IC50 values)->Structural Modeling\nof inhibitor binding) Western Blot Analysis\n(pBTK, pPLCγ2, downstream signals) Western Blot Analysis (pBTK, pPLCγ2, downstream signals) Western Blot Analysis\n(pBTK, pPLCγ2, downstream signals)->Structural Modeling\nof inhibitor binding) Cellular Proliferation\n& Apoptosis Assays Cellular Proliferation & Apoptosis Assays Binding Assays (SPR, ITC)\nto measure affinity Binding Assays (SPR, ITC) to measure affinity Structural Modeling\nof inhibitor binding Structural Modeling of inhibitor binding Investigate alternative\nsignaling pathway activation Investigate alternative signaling pathway activation

Key Experimental Parameters and Data Interpretation

For the dose-response and signaling experiments outlined above, the table below provides guidance on critical parameters and how to interpret the results.

Experiment Type Key Parameters to Measure Interpretation of Resistant Phenotype
Dose-Response Assays IC50 value; Maximum inhibition (Imax); Hill slope A significantly higher IC50 and/or reduced Imax for this compound in T747I models compared to wild-type BTK [5].
Signaling (Western Blot) Phospho-BTK (Y223); Phospho-PLCγ2 (Y759); downstream markers (pERK, pAKT) Persistent phosphorylation of BTK and its substrate PLCγ2 after this compound treatment in T747I models [2] [3].
Cellular Phenotype Proliferation (e.g., CTG assay); Apoptosis (e.g., Caspase 3/7 activation) Sustained cell proliferation and reduced apoptosis in T747I models at this compound concentrations that are effective against wild-type BTK.
Binding Affinity Dissociation constant (Kd); association/dissociation rates A higher Kd (lower affinity) for this compound binding to the T747I mutant BTK compared to the wild-type protein [2].

Troubleshooting Common Experimental Challenges

  • Unexpected Low Resistance: Ensure the expression of the mutant BTK is confirmed at the protein level (via sequencing or mass spectrometry) and that the cellular model is not relying on background wild-type BTK expression.
  • No Signal in Phospho-Blotting: Optimize antibody validation for phospho-specific antibodies. Check for total protein levels to ensure the mutant BTK is expressed and stable.
  • High Variability in Cell-Based Assays: Use early-passage cells and maintain consistent cell culture conditions. Employ robust positive (wild-type BTK) and negative (vehicle) controls in every experiment.

Research FAQs and Future Directions

How does T747I confer resistance compared to C481S?

  • The C481S mutation prevents covalent binding of inhibitors like Ibrutinib [2] [3].
  • The T747I mutation is a steric gatekeeper mutation that likely disrupts the binding of specific inhibitors through non-covalent interactions, potentially by altering the shape or electrostatics of the ATP-binding pocket [2].

Are there treatment strategies to overcome T747I-mediated resistance?

  • BTK degraders (e.g., BGB-16673, NX-2127) represent a promising post-resistance strategy as they function by eliminating the BTK protein rather than just inhibiting its activity [3].
  • However, a mutation at BTK A428D has already been clinically reported to confer resistance to at least one BTK degrader, highlighting the ongoing challenge of resistance [3].

References

BTK Inhibitor Dosing & Optimization Framework

Author: Smolecule Technical Support Team. Date: February 2026

Optimal dosing for kinase inhibitors like BTK inhibitors is not determined by efficacy alone but by a balance of multiple factors. The table below outlines the core principles and methodologies used in dose optimization.

Optimization Factor Description Common Experimental/Clinical Methods
Target Engagement Achieving sufficient drug concentration to inhibit the intended molecular target (e.g., BTK) [1]. Ex vivo BTK occupancy assays; Pharmacodynamic (PD) biomarker analysis (e.g., phosphorylation status of downstream substrates) [1].
Efficacy Endpoints Measuring the desired therapeutic effect on the disease [2]. Tumor volume reduction (in vivo models); Overall Response Rate (ORR), Progression-Free Survival (PFS) in clinical trials; Spleen volume reduction (in myelofibrosis) [2].
Safety & Tolerability Identifying dose-limiting toxicities and establishing a manageable safety profile [2] [3]. Monitoring incidence and grade of Adverse Events (AEs) like cytopenias (anemia, thrombocytopenia), infection, bleeding; Maximum Tolerated Dose (MTD) studies [2] [3].
Pharmacokinetics (PK) Understanding the body's effect on the drug (absorption, distribution, metabolism, excretion) [1]. Serial blood sampling for analysis of ( C_{max} ), ( T_{max} ), AUC, half-life; assessing food effects, drug-drug interactions (especially via CYP3A4) [1].
Dose Individualization Adjusting the dose based on specific patient factors to maximize benefit and minimize risk [4] [3]. Protocol-defined dose modifications for hematologic toxicity, renal/hepatic impairment; therapeutic drug monitoring (where applicable) [4] [3].

Methodologies for Dose-Finding Studies

Clinical development for novel agents often employs specific trial designs to identify the optimal dose.

  • Phase 1b/2 Dose Escalation & Expansion: Early-phase studies test increasing dose levels in small patient cohorts to assess safety, PK, and preliminary efficacy. An alternative dose-escalation strategy starts patients at a lower dose (e.g., 10 mg BID of ruxolitinib) with planned increases based on tolerability, which can mitigate early hematologic toxicities [2].
  • Model-Informed Drug Development (MIDD): Pharmacokinetic-Pharmacodynamic (PK-PD) modeling integrates data to simulate drug exposure and its effects. Multi-objective optimization is a computational approach that identifies dosage regimens offering the best trade-offs between conflicting goals, such as maximizing efficacy while minimizing the probability of adverse events [5].

Experimental Protocol: BTK Occupancy Assay

This is a key pharmacodynamic experiment to confirm target engagement.

  • Sample Collection: Collect peripheral blood mononuclear cells (PBMCs) from patients pre-dose and at specified timepoints post-dose (e.g., 2, 4, 8, 12, 24 hours).
  • Cell Stimulation & Processing: Stimulate aliquots of PBMCs with a BTK-dependent agonist. Lyse the cells to extract proteins.
  • Detection:
    • Western Blot: Probe lysates with antibodies against phosphorylated BTK (pBTK) and total BTK. The ratio of pBTK to total BTK indicates the level of inhibition.
    • Flow Cytometry: Use specific fluorescent antibodies to detect pBTK in cell subsets. This method allows for analysis in specific immune cell populations.
  • Data Analysis: Calculate the percentage of BTK occupancy as (1 - [pBTK post-dose / pBTK pre-dose]) * 100. The results can be correlated with plasma drug concentrations to build a PK-PD model [1].

The relationship between the experiment and the PK-PD model can be visualized as follows:

G Start Patient Dosing Sample Blood Sample Collection (Pre-dose & Post-dose) Start->Sample Assay Ex Vivo BTK Occupancy Assay Sample->Assay PK PK Analysis (Plasma Drug Concentration) Sample->PK Plasma PD PD Analysis (% BTK Occupancy) Assay->PD Model PK-PD Modeling PK->Model PD->Model Goal Identify Optimal Dose & Schedule Model->Goal

FAQs on Kinase Inhibitor Dosing

  • What does "optimal dosing" mean in oncology drug development? It is the dose and schedule that provides the best possible benefit-risk profile for the target population, maximizing efficacy while maintaining a manageable and predictable safety profile. It is not necessarily the Maximum Tolerated Dose (MTD) but can be a lower, biologically effective dose [2].

  • Why are dose modification guidelines critical? They provide clinicians with clear, data-driven rules for managing adverse events without resorting to complete drug discontinuation. This helps preserve clinical benefit and improve patient quality of life. Guidelines are typically based on platelet counts and other hematologic parameters [4] [3].

  • How is inter-individual variability in drug exposure addressed? Variability is common and can be influenced by factors like body weight, organ function, and drug interactions. Strategies to manage this include initial dosing based on platelet count, protocol-specified dose reductions for toxicity, and therapeutic drug monitoring where target concentrations are known [1] [4].

References

Rocbrutinib treatment duration progression-free survival

Author: Smolecule Technical Support Team. Date: February 2026

Acalabrutinib Clinical Trial Data at a Glance

The tables below summarize key efficacy and safety findings from recent clinical trials on Acalabrutinib-based therapies.

Table 1: Progression-Free Survival (PFS) in Untreated CLL (AMPLIFY Trial) [1]

Treatment Regimen Estimated 36-Month PFS Hazard Ratio (vs. Chemoimmunotherapy) P-value
Acalabrutinib-Venetoclax 76.5% 0.65 (95% CI, 0.49-0.87) 0.004
Acalabrutinib-Venetoclax-Obinutuzumab 83.1% Not provided <0.001
Chemoimmunotherapy (Control) 66.5% -- --

Table 2: Progression-Free Survival in Relapsed/Refractory CLL (ASCEND Trial) [2]

Parameter Acalabrutinib (Monotherapy) Investigator's Choice (Idelalisib/Rituximab or Bendamustine/Rituximab)
Median PFS Not Reached 16.8 months
36-Month PFS Rate 63% 21%
Hazard Ratio (HR) 0.29 (95% CI, 0.21-0.41); P<.0001 --

Table 3: Select Adverse Events of Clinical Interest [1] [2]

Adverse Event (Grade 3 or Higher) Incidence in Relapsed/Refractory CLL (ASCEND) Incidence in Untreated CLL (AMPLIFY) - Acalabrutinib-Venetoclax
Neutropenia 23% 32.3%
Infections Not separately quantified Data in publication
Other Events of Interest All-Grade Incidence: Atrial fibrillation/flutter, Hypertension, Major hemorrhage Notable Finding: Death from COVID-19 reported in 10 patients

Experimental Protocol Overview

Here is a simplified workflow of a typical Phase 3 clinical trial design for a BTK inhibitor like Acalabrutinib, based on the cited studies [1] [2].

G cluster_0 Trial Design & Execution cluster_1 Outcome Assessment A Phase 1/2: Dose Finding B Phase 3: Randomized Trial A->B C Patient Population B->C D Intervention Group(s) B->D E Control Group B->E F Primary Endpoint C->F e.g., Untreated or Relapsed/Refractory CLL D->F e.g., Fixed-duration Acalabrutinib combo E->F e.g., Chemoimmunotherapy H Statistical Analysis F->H e.g., Progression-Free Survival (PFS) G Key Secondary Endpoints G->H e.g., Overall Survival, Safety

Key Methodological Details [1] [2] [3]
  • Trial Design: The foundational studies were Phase 3, open-label, randomized, multicenter trials designed to provide the highest level of evidence for regulatory approval.
  • Patient Population:
    • For untreated CLL (AMPLIFY): Patients were adults (median age 61) without a 17p deletion or TP53 mutation [1].
    • For relapsed/refractory CLL (ASCEND): Patients had a median age of 67 [2].
  • Intervention & Dosing:
    • Acalabrutinib was typically administered orally at 100 mg twice daily until disease progression or unacceptable toxicity [2].
    • In fixed-duration regimens, it was given for a defined period (e.g., 14 cycles) in combination with other agents like venetoclax [1].
  • Endpoint Assessment: Progression-free survival (PFS) was the primary endpoint, assessed by blinded independent central review (BICR) to minimize bias [1].

Frequently Asked Questions for Researchers

Q1: How does fixed-duration therapy with a BTK inhibitor compare to continuous therapy? The AMPLIFY trial demonstrates that a fixed-duration regimen (e.g., Acalabrutinib-Venetoclax for 14 cycles) can achieve high 3-year PFS rates (76.5%-83.1%), offering a promising treatment strategy that may limit long-term drug exposure and reduce the risk of cumulative toxicity or financial burden compared to continuous therapy until progression [1].

Q2: Is Acalabrutinib effective in high-risk genetic subgroups? Yes, long-term data in relapsed/refractory CLL shows significant PFS benefit in high-risk subgroups. For patients with del(17p) mutation, the 36-month PFS was 66% with Acalabrutinib versus 5% with standard care. For those with unmutated IGHV, 36-month PFS was 61% versus 17% [2].

Q3: What are the key safety considerations when designing trials with these agents? Based on the trials:

  • Neutropenia is a common high-grade event that requires monitoring [1] [2].
  • Watch for cardiac events like atrial fibrillation, though the reported incidence was relatively low [2].
  • Infection risk is significant, especially in the context of COVID-19, and requires vigilant management and prophylaxis [1].
  • Discontinuation due to adverse events was lower with Acalabrutinib (21%) than with some comparator regimens (e.g., 65% with idelalisib/rituximab) [2].

Summary and Research Implications

While data on Rocbrutinib is unavailable, the clinical profile of Acalabrutinib provides a strong benchmark for BTK inhibitor development. The presented efficacy, safety, and methodological frameworks can inform your own research design and troubleshooting.

References

FAQ: Rocbrutinib and BTKi Cross-Resistance

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is Rocbrutinib's mechanism of action and how does it differ from other BTK inhibitors?

This compound (formerly LP-168) is a next-generation Bruton's tyrosine kinase inhibitor (BTKi) characterized by its dual covalent and non-covalent binding mechanism [1].

  • Covalent Binding: Like first- and second-generation covalent BTKis (e.g., Ibrutinib, Acalabrutinib, Zanubrutinib), it can form a permanent bond with the cysteine 481 (C481) residue of BTK.
  • Non-Covalent Binding: Like the third-generation non-covalent inhibitor Pirtobrutinib, it can also reversibly bind to BTK, even when the C481 residue is mutated [1].

This dual action allows this compound to target a broad spectrum of BTK variants, including wild-type, C481-mutated BTK, and other non-C481 mutations, potentially overcoming resistance to earlier BTKis [1].

Q2: What are the known resistance mutations for previous BTK inhibitors?

Understanding the resistance landscape of earlier BTK inhibitors is crucial for contextualizing this compound's potential. The table below summarizes common resistance mutations.

Inhibitor Type Examples Primary Resistance Mutation(s) Other Notable Mutations
Covalent BTKis Ibrutinib, Acalabrutinib [2] BTK C481S [3] [2] PLCG2 mutations [3]
Second-Gen Covalent BTKis Zanubrutinib [4] [5] BTK C481 codon mutations [5] Enrichment of BTK Leu528Trp (L528W) [4] [5] [2]
Non-Covalent BTKis Pirtobrutinib [2] Multiple variant (non-C481) mutations [2] BTK T474I, BTK L528W [2]

A key finding is the enrichment of the BTK Leu528Trp (L528W) mutation in patients progressing on Zanubrutinib [4] [5]. This "kinase-dead" mutation can confer cross-resistance to the non-covalent inhibitor Pirtobrutinib, complicating treatment sequencing [4] [5] [2].

Q3: What is the current evidence regarding this compound's efficacy against these resistant mutations?

Early-phase clinical trial data is promising. In a phase 1 trial of patients with relapsed/refractory B-cell cancers, including CLL [1]:

  • Patient Population: All participants had prior exposure to covalent BTKis, and some had also been treated with non-covalent BTKis [1].
  • Efficacy: Among patients with mutations at key BTKi binding sites, the overall response rate was 78%. At 18 months, 69% of CLL patients remained progression-free, increasing to 77% for those on higher dose levels (≥200 mg) [1].
  • Conclusion: This suggests that this compound is effective in patients with prior BTKi resistance mutations, including C481S and other non-C481 variants [1].

Experimental Workflow for Profiling Resistance

For researchers characterizing BTKi resistance, the following workflow based on published methodologies provides a robust approach [5]:

G Start Patient Sample (Blood/Bone Marrow) NGS Targeted Next-Generation Sequencing (NGS) Start->NGS Analysis Bioinformatic Analysis NGS->Analysis Result Identification of BTK/PLCG2 Mutations (e.g., C481S, T474I, L528W) Analysis->Result

Detailed Methodology:

  • Sample Collection: Obtain peripheral blood or bone marrow aspirate from patients with progressive CLL during BTKi treatment [5].
  • Targeted DNA Sequencing: Perform targeted next-generation sequencing using a panel of genes recurrently mutated in hematological malignancies. The panel should include error-corrected sequencing for BTK (NM_000061.2) exons 11, 15, and 16, which cover the key functional domains and common mutation sites [5].
  • Variant Analysis: Identify and quantify mutations. The cancer cell fraction (CCF) can be calculated to track clonal evolution over time, which is critical for understanding resistance dynamics [5].

Data Summary Table

The following table summarizes key quantitative data from the early clinical trial of this compound [1].

Metric Result (Phase 1 Trial)
Patient Population Relapsed/Refractory B-cell cancers (n=47 with CLL)
Prior Therapy 100% prior covalent BTKi; some with prior non-covalent BTKi
Overall Response Rate (ORR) in mutated patients 78% (in patients with BTKi resistance mutations)
18-Month Progression-Free Survival (PFS) 69% (All CLL patients); 77% (Dose ≥200 mg)
Common Side Effects (>20%) Nausea, constipation, headache, abdominal pain, cough, diarrhea, dizziness, fatigue

Key Considerations for Researchers

  • Cross-Resistance Concerns: While this compound is designed to overcome common resistance mutations, the potential for cross-resistance with other novel BTKis like Pirtobrutinib due to mutations like BTK L528W needs careful monitoring. The L528W mutation prevents binding of multiple BTK inhibitors and can lead to cross-resistance [4] [2].
  • Sequencing Therapy: Both clinical and pre-clinical evidence indicates that patients with resistance mutations like BTK L528W can subsequently respond to Venetoclax-based regimens, providing a viable next-line therapy [4] [5].
  • Toxicity Profile: In early reports, this compound was generally well-tolerated. Notably, no cases of atrial fibrillation or hypertension were reported, which are side effects associated with some earlier BTK inhibitors [1].

References

Framework for Your Technical Support Center

Author: Smolecule Technical Support Team. Date: February 2026

You can structure the support center around key experimental areas and potential failure points. The table below outlines common experimental stages and the types of issues that troubleshooting guides and FAQs should address.

Experimental Stage Potential Technical Issues Related FAQ/Troubleshooting Topics
Compound Reconstitution & Storage Stability loss, precipitation, incorrect concentration. Proper storage conditions (-20°C vs. 4°C), solvent compatibility (DMSO concentration), shelf-life.
In Vitro Combination Screening Antagonistic or unexpectedly toxic results, high variability in replicate wells. Selection of combination ratios (e.g., fixed-ratio vs. IC50-based), interpretation of synergy scores (ZIP, Bliss), assay interference.
In Vivo Efficacy Studies Lack of efficacy enhancement, unexpected toxicity, pharmacokinetic (PK) interactions. Dosing schedule optimization (staggered vs. concurrent), vehicle formulation, biomarker analysis for target engagement.
Biomarker & Pathway Analysis Inconsistent Western blot results, no change in expected pathway markers. Cell lysis protocols for phospho-protein analysis, appropriate controls for flow cytometry, validating antibody specificity.

Graphviz Diagram for a Support Workflow

Below is a Graphviz diagram that outlines a logical workflow for troubleshooting experimental issues, which could be a core feature of your support center.

RocSupportWorkflow start Start: Unexpected Experimental Result step1 Verify Compound Identity & Viability start->step1 step2 Confirm Assay Conditions & Controls step1->step2  Compounds OK? knowledge Technical Knowledge Base step1->knowledge  No step3 Check Target Engagement & Biomarker Readout step2->step3  Controls OK? step2->knowledge  No step4 Analyze Data for Synergy/Antagonism step3->step4  Engagement OK? step3->knowledge  No step4->knowledge  Calculations OK? resolve Issue Resolved knowledge->resolve  Apply Solution

This troubleshooting workflow diagram provides a structured, decision-tree-based approach to problem-solving [1]. The labeldistance=2.5 attribute ensures text along the edges is clearly legible [2].

References

Rocbrutinib treatment sequencing after covalent BTKi

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Rocbrutinib

This compound (formerly LP-168) is a novel, oral dual covalent and non-covalent BTK inhibitor [1]. Its unique mechanism allows it to inhibit both wild-type BTK and BTK with common resistance mutations, such as the C481S mutation that often arises after treatment with covalent BTKis like ibrutinib, acalabrutinib, and zanubrutinib [1].

Mechanism of Action and Signaling Pathways

The following diagram illustrates the mechanism of this compound within the B-Cell Receptor (BCR) signaling pathway and how it overcomes a common resistance mutation.

G BCR BCR SYK SYK BCR->SYK BTK_Inactive BTK (Inactive) SYK->BTK_Inactive BTK_Active BTK (Active) Phosphorylated Y551/Y223 BTK_Inactive->BTK_Active Activation PLCg2 PLCg2 BTK_Active->PLCg2 BTK_C481S BTK with C481S Mutation NFkB NF-κB Pathway PLCg2->NFkB CellSurvival B-Cell Proliferation & Survival NFkB->CellSurvival CovalentBTKi Covalent BTKi (e.g., Ibrutinib) CovalentBTKi->BTK_Active Binds C481 Irreversible Inhibit Rocburatinib This compound Rocburatinib->BTK_Active Dual Binding Inhibits Rocburatinib->BTK_C481S Binds Non-Covalently Overcomes Resistance

Clinical Evidence and Efficacy Data

Early-phase clinical trial data provides initial evidence for this compound's efficacy, especially in patients with prior BTKi exposure.

Table 1: Efficacy Results from a Phase 1 Trial of this compound in Relapsed/Refractory CLL (ASH 2024) [1]

Patient Group Key Efficacy Metrics Result
All CLL Patients (N=47) 18-Month Progression-Free Survival (PFS) 69%
Higher Dose Levels (≥200 mg) 18-Month Progression-Free Survival (PFS) 77%
Patients with BTKi Resistance Mutations Overall Response Rate (ORR) 78%

Table 2: Reported Adverse Events in the Phase 1 Trial (Incidence >20%) [1]

Adverse Event Frequency
Nausea Common (>20%)
Constipation Common (>20%)
Headache Common (>20%)
Abdominal Pain Common (>20%)
Cough Common (>20%)
Diarrhea Common (>20%)
Dizziness Common (>20%)
Fatigue Common (>20%)

Resistance Mechanisms and Profiling

Understanding resistance to prior therapies is crucial for considering this compound. Research has identified several key mutations that confer resistance to different classes of BTK inhibitors.

Table 3: Common BTK and PLCG2 Resistance Mutations [2]

Gene Mutation Impact on Therapy
BTK C481S/F/R/Y Confers resistance to covalent BTKis (e.g., Ibrutinib, Acalabrutinib) [2].
BTK T474I/L "Gatekeeper" mutation associated with resistance to non-covalent BTKis (e.g., Pirtobrutinib) [2].
BTK L528W Kinase-domain mutation impairing function; confers resistance to both covalent and non-covalent BTKis [2].
PLCG2 Various (e.g., R665W, S707Y) Gain-of-function mutations that activate downstream signaling independently of BTK, leading to resistance to all BTKis [3].

Experimental Protocols for Research

For researchers characterizing this compound, here are key methodologies derived from clinical studies.

Protocol 1: Assessing BTK Inhibition and Selectivity

  • Objective: To evaluate the potency and selectivity of this compound against BTK and other kinases.
  • Methodology:
    • Biochemical Kinase Assays: Use purified kinase domains to measure the half-maximal inhibitory concentration (IC₅₀) for BTK. Compare its potency against a panel of other kinases (e.g., ITK, EGFR, JAK3) to determine selectivity [4] [3].
    • Cellular Phospho-BTK Assay: Treat B-cell lines (e.g., RAMOS, MEC-1) with this compound. Use Western Blot or flow cytometry to measure phosphorylation levels of BTK at Y551 or PLCγ2 as a marker of proximal BCR pathway inhibition [4].

Protocol 2: Profiling Efficacy in Resistant Models

  • Objective: To determine this compound's efficacy in models resistant to covalent BTKis.
  • Methodology:
    • Engineered Cell Lines: Generate isogenic B-cell lines expressing BTK C481S or T474I mutations using CRISPR/Cas9 or lentiviral transduction [2].
    • Viability Assays: Treat these resistant lines with this compound and a covalent BTKi. Compare cell viability after 72 hours using assays like CellTiter-Glo to demonstrate this compound's ability to overcome resistance [1] [2].
    • In Vivo Evaluation: Establish mouse xenograft models using these resistant cell lines or patient-derived xenograft (PDX) models from patients who progressed on prior BTKi. Monitor tumor volume and survival in mice treated with this compound versus vehicle control [1].

Conclusion and Research Outlook

This compound represents a strategic option for sequencing after covalent BTKi failure, particularly in cases driven by BTK C481 mutations [1]. Its clinical positioning is likely after covalent BTKi and potentially before non-covalent BTKi like pirtobrutinib, especially if BTK T474 mutations emerge [2]. The ongoing development of dual inhibitors like this compound highlights the importance of comprehensive genomic profiling of resistance mechanisms to guide optimal therapeutic sequencing.

References

BTK Inhibitors in CLL: Efficacy & Safety Comparison

Author: Smolecule Technical Support Team. Date: February 2026

BTK Inhibitor Key Efficacy Data (vs. Comparator) Key Safety Findings
Ibrutinib (1st Gen) + Venetoclax: Significantly improved uMRD rates & PFS vs. Acalabrutinib + Venetoclax (Indirect Comparison) [1]. Non-inferior PFS vs. Acalabrutinib (Direct Trial) [2]. Higher rates of atrial fibrillation, hypertension, and neutropenia vs. newer agents [3] [4] [2]. More discontinuations due to AEs vs. Acalabrutinib (21.3% vs. 14.7%) [2].
Acalabrutinib (2nd Gen) Non-inferior PFS vs. Ibrutinib (HR: 1.00) [2]. Significantly lower incidence of all-grade atrial fibrillation vs. Ibrutinib (9.4% vs. 16.0%) [2]. Fewer discontinuations due to AEs [2].
Zanubrutinib (2nd Gen) Comparable efficacy in disease management vs. Ibrutinib [4]. Fewer severe AEs (4% vs. 9%) and serious AEs (8% vs. 17%) vs. Ibrutinib. Lower rates of cardiovascular events and hematologic toxicities (e.g., neutropenia) [3] [4].

Underlying Mechanisms and Resistance

The efficacy and safety differences among BTK inhibitors are linked to their pharmacological profiles and resistance mechanisms.

  • Mechanism of Action: Ibrutinib, Acalabrutinib, and Zanubrutinib are all covalent inhibitors that bind irreversibly to Bruton's tyrosine kinase (BTK), a critical kinase in the B-cell receptor (BCR) signaling pathway. This binding inhibits BTK activity, blocking downstream survival and proliferation signals in malignant B cells [5].
  • Drug Selectivity: Ibrutinib is a less selective BTK inhibitor and also targets other kinases like ITK, TEC, and EGFR. This broader inhibition is thought to contribute to its off-target toxicities, such as atrial fibrillation and bleeding [5] [6]. Second-generation inhibitors like Acalabrutinib and Zanubrutinib are designed to be more selective for BTK, which is associated with their improved safety profiles [2] [6].
  • Resistance Mechanisms: A primary genetic mechanism of resistance to Ibrutinib is a mutation in BTK at the binding site (C481S), which prevents the drug's covalent binding [7] [8]. Resistance can also occur through mutations in PLCG2, the gene downstream of BTK, which can activate the BCR pathway independently of BTK [7].

The diagram below illustrates the BCR signaling pathway and the primary resistance mechanisms to Ibrutinib.

G cluster_pathway BCR Signaling Pathway & Ibrutinib Inhibition cluster_inhibition Ibrutinib Action cluster_resistance Primary Resistance Mechanisms BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK BTK BTK SYK->BTK PLCG2 PLCG2 BTK->PLCG2 NFkB NF-κB Pathway PLCG2->NFkB Survival Cell Survival & Proliferation NFkB->Survival Ibrutinib Ibrutinib Inhibition Inhibits BTK Binding at C481 Ibrutinib->Inhibition Inhibition->BTK Blocks Mut1 BTK C481S Mutation Prevents Ibrutinib Binding Mut1->BTK Bypasses Mut2 PLCG2 Mutations (e.g., R665W, L845F) Activate Pathway Independently Mut2->NFkB Directly Activates


Interpretation and Clinical Context

  • The Trend Toward Second-Generation BTKis: The collective evidence strongly indicates that while Ibrutinib established the class, the second-generation inhibitors (Acalabrutinib and Zanubrutinib) offer non-inferior efficacy with a more favorable tolerability profile, particularly regarding cardiovascular safety [2] [6]. This is a key consideration for treatment selection.
  • Consider Fixed-Duration Combinations: Ibrutinib in combination with Venetoclax has shown strong efficacy as a fixed-duration regimen, leading to high rates of undetectable Minimal Residual Disease (uMRD) and treatment-free remission [1]. This strategy can mitigate long-term toxicity concerns associated with continuous single-agent therapy.
  • Real-World Evidence Limitations: While clinical trials provide robust data, a commentary on real-world studies highlights that outcomes can be influenced by heterogeneity in patient populations, safety monitoring, and access to care [9]. This underscores the need to balance trial data with clinical experience.

References

Rocbrutinib vs pirtobrutinib non-covalent inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanistic Difference

The most critical distinction between these two BTK inhibitors lies in their mechanism of action, which fundamentally influences their clinical application.

Feature Rocobrutinib Pirtobrutinib
Inhibition Type Irreversible Covalent Inhibitor [1] Reversible Non-covalent Inhibitor [1]
Binding Mechanism Forms a permanent chemical bond with a cysteine residue in the BTK active site [1]. Binds through non-covalent interactions (e.g., hydrogen bonds, van der Waals forces), allowing it to dissociate [2] [1].
Primary Clinical Advantage Durable target suppression [1]. Active in patients with resistance to covalent BTK inhibitors [1].

This mechanistic difference is summarized in the following workflow:

Where to Find Experimental Data and Protocols

For a rigorous comparison guide, you will need to compile data from the primary literature. The following table lists the types of experiments relevant to your comparison and where you can typically find the methodologies.

Experimental Area Key Performance Metrics Common Methodologies (from Search Results)
Binding & Affinity Dissociation Constant (KD), On-rate (kon), Off-rate (koff) Surface Plasmon Resonance (SPR) [2], Isothermal Titration Calorimetry (ITC) [2], Grating-coupled Interferometry (GCI) [2]
Cellular & Functional Assays IC50, Selectivity, Inhibition of B-cell receptor signaling, Cytotoxicity High-throughput phosphoproteomic analysis [3], Cell-based signaling assays [4]
Preclinical & Resistance Efficacy in animal models, Activity against resistance mutations (e.g., C481S) Studies in primary cells (e.g., hepatocytes) [3], In vivo models

A Guide for Your Comparison

To build a comprehensive and objective comparison guide, I suggest structuring your research around the following points:

  • Consult Primary Literature and Conference Abstracts: The most current data on pirtobrutinib and rocobrutinib will be found in recent peer-reviewed publications and presentations at major hematology/oncology conferences. Search PubMed and clinical trial registries (like ClinicalTrials.gov) using the drug names.
  • Focus on Key Resistance Mutations: A critical part of your comparison should be the activity against the BTK C481S mutation, which is a common resistance mechanism to covalent inhibitors like rocobrutinib. Pirtobrutinib was specifically designed to overcome this.
  • Compare Safety and Selectivity Profiles: Beyond efficacy, the therapeutic window is crucial. Compile and compare data on off-target effects and associated adverse events from preclinical and clinical studies.
  • Use a Structured Workflow for Data Synthesis: The process of creating your comparison guide can be systematic. The workflow below outlines the key steps from data collection to final objective presentation.

G Start Define Comparison Objectives Step1 Gather Primary Data (PubMed, ClinicalTrials.gov) Start->Step1 Step2 Extract Quantitative Data (Binding, IC50, Selectivity) Step1->Step2 Step3 Compile Experimental Protocols Step2->Step3 Step4 Synthesize Findings into Structured Tables Step3->Step4 Step5 Create Objective Comparison Guide Step4->Step5 End Publish for Scientific Audience Step5->End

References

Comparison of BTK Inhibitors in Relapsed/Refractory CLL/SLL

Author: Smolecule Technical Support Team. Date: February 2026

Inhibitor (Generation) Key Trial Name(s) Overall Response Rate (ORR) Progression-Free Survival (PFS) Common BTK Resistance Mutations
Ibrutinib (1st) N/A 89% (7-year follow-up) [1] Median 57 months (R/R patients) [1] C481S/R (confers resistance) [2]
Acalabrutinib (2nd) N/A N/A Median 66.1 months [3] N/A
Zanubrutinib (2nd) ALPINE 80% (vs. 73% for Ibrutinib) [4] Superior to Ibrutinib (HR 0.40) [5] Low rate of C481 mutations upon progression [4]
Pirtobrutinib (Non-covalent) BRUIN (Phase 3) ~62% (in heavily pre-treated patients) [2] Median ~20 months [2] Active even against C481 mutations [2]

Experimental Protocols for Resistance Profiling

For researchers investigating resistance mechanisms, the methodologies from recent studies can serve as a guide:

  • Sample Collection: Peripheral blood mononuclear cell (PBMC) samples are typically collected from patients at baseline (before treatment) and at the time of disease progression. Collecting samples before the start of any subsequent therapy is critical [4].
  • Mutation Analysis: Deep sequencing of the BTK gene (particularly the C481 residue) and the downstream PLCG2 gene is performed to identify acquired mutations. The absence of these mutations at baseline confirms they are treatment-related [2] [4].
  • Data Correlation: Genetic mutation data is then correlated with clinical outcomes, such as duration of treatment and progression-free survival, to understand the impact of specific mutations [4].

BTK Inhibitor Mechanisms and Resistance

The diagram below illustrates the mechanism of action of different BTK inhibitors and how resistance can arise.

BCR B-Cell Receptor (BCR) BTK_active BTK (Active) BCR->BTK_active PLCG2 PLCG2 BTK_active->PLCG2 BTK_inactive BTK (Inactive) BTK_inactive->PLCG2 No Activation Survival Cell Survival & Proliferation PLCG2->Survival Covalent Covalent BTK Inhibitors (Ibrutinib, Acalabrutinib, Zanubrutinib) Covalent->BTK_inactive Irreversibly Binds C481 NonCovalent Non-covalent BTK Inhibitor (Pirtobrutinib) NonCovalent->BTK_inactive Reversibly Binds Independent of C481 Covariant_Mut BTK C481 Mutation (Prevents covalent binding) Covariant_Mut->Covariant_Mut  Causes Resistance

As the diagram shows:

  • Covalent BTK inhibitors (like ibrutinib, acalabrutinib, zanubrutinib) form an irreversible bond with the C481 amino acid on BTK, permanently inactivating it [2] [6].
  • A common resistance mechanism is a mutation at the C481 site (e.g., C481S), which prevents the covalent bond from forming, allowing the cancer cell to survive [2].
  • Non-covalent BTK inhibitors (like pirtobrutinib) bind reversibly to BTK in a way that does not depend on the C481 residue, allowing them to remain effective even when the C481 mutation is present [2].

How to Proceed with Your Research

Since specific data on Rocbrutinib is not available in the public domain yet, you might find the following steps helpful:

  • Consult Clinical Trial Registries: Websites like ClinicalTrials.gov are primary sources for ongoing trial information and may have results for this compound not yet published in journals.
  • Review Conference Abstracts: Major hematology and oncology conferences (e.g., ASH, EHA, AACR) often feature the latest, cutting-edge data on new drugs like this compound in their abstract presentations.
  • Broaden Your Search: Using more general terms like "novel BTK inhibitor" or "next-generation BTK inhibitor" in scientific databases might uncover relevant pre-clinical or early-phase clinical studies.

References

Rocbrutinib progression-free survival 18 months

Author: Smolecule Technical Support Team. Date: February 2026

Rocbrutinib Clinical Trial Data (ASH 2024)

Metric Result
Trial Phase Phase 1 [1]
Patient Population Relapsed/Refractory CLL (All patients had prior covalent BTKi treatment) [1]
Primary Endpoint Progression-Free Survival (PFS) at 18 months [1]
Overall PFS at 18 Months 69% [1]
PFS at 18 Months (Dose ≥200 mg) 77% [1]
Overall Response Rate (ORR) in patients with BTK mutations 78% [1]
Common Side Effects (>20% of patients) Nausea, constipation, headache, abdominal pain, cough, diarrhea, dizziness, fatigue [1]
Notable Absence of Specific Side Effects No cases of atrial fibrillation or hypertension were reported [1]

Experimental Protocol and Trial Design

The data comes from a phase 1 clinical trial of this compound in patients with relapsed/refractory B-cell cancers, primarily CLL [1].

  • Objectives: The primary objective was to assess the safety, tolerability, and determine the recommended phase 2 dose of this compound. Efficacy measures, including progression-free survival, were key secondary outcomes [1].
  • Study Design: This was a dose-escalation study. Patients received oral this compound at doses ranging from 150 mg to 300 mg once daily until disease progression or unacceptable toxicity occurred [1].
  • Participants: The trial enrolled 50 patients, 47 of whom had CLL. All participants had been previously treated with a covalent BTK inhibitor (e.g., ibrutinib, acalabrutinib, zanubrutinib), and some had also received a non-covalent BTK inhibitor (e.g., pirtobrutinib) [1].
  • Methodology for Efficacy Assessment: Treatment response and disease progression were evaluated according to standardized criteria for CLL (likely iwCLL guidelines), though the specific criteria are not detailed in the summary. The 18-month PFS rate represents the proportion of patients who were alive and free from disease progression at that time point [1].

Mechanism of Action and Differentiation

This compound's efficacy, particularly in patients who have failed prior BTK inhibitor therapy, is attributed to its unique mechanism of action. The following diagram illustrates how it overcomes a common resistance mutation.

G WildTypeBTK Wild-Type BTK MutantBTK BTK with C481S Mutation EdgeResistance No Binding (Resistance) MutantBTK->EdgeResistance EdgeInhibition Sustained Binding (BTK Inhibition) MutantBTK->EdgeInhibition CovalentBTKi Covalent BTK Inhibitor (e.g., Ibrutinib) CovalentBTKi->WildTypeBTK Binds CovalentBTKi->MutantBTK This compound This compound (Dual Covalent & Non-covalent) This compound->WildTypeBTK Binds This compound->MutantBTK Binds

As the diagram shows, this compound is a next-generation BTK inhibitor that functions as a dual covalent and non-covalent inhibitor [1]. This allows it to effectively bind to and inhibit:

  • Wild-type BTK
  • BTK with the C481S mutation, which is a common resistance mutation to earlier covalent BTK inhibitors
  • BTK with other non-C481 mutations [1]

Important Considerations and Data Limitations

For researchers and drug development professionals, these context points are critical:

  • Early-Stage Data: The results are from a phase 1 trial, which primarily focuses on safety and dosing. Larger efficacy trials are still needed to confirm these findings [1].
  • Lack of Direct Comparisons: The data for this compound exists in a different clinical context (heavily pre-treated patients) compared to the historic data for established BTK inhibitors, which are often tested in less resistant populations. No head-to-head clinical trials comparing this compound directly with other BTK inhibitors were identified.
  • Maturity of Data: The 18-month PFS for this compound is an initial readout. Mature overall survival (OS) data is not yet available.

References

Rocbrutinib covalent vs non-covalent BTK inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

BTK Inhibitor Classification and Mechanisms

Bruton's tyrosine kinase (BTK) is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of malignant B-cells [1] [2]. BTK inhibitors are classified based on their mode of binding to the BTK protein.

  • Covalent Irreversible Inhibitors: These inhibitors (e.g., Ibrutinib, Acalabrutinib) form a permanent covalent bond with the cysteine 481 (C481) residue in the BTK active site [2] [3].
  • Non-Covalent Reversible Inhibitors: These inhibitors (e.g., Pirtobrutinib) bind reversibly to the BTK active site without forming a covalent bond, which is advantageous in cases of C481 mutation-driven resistance [4] [3].
  • Dual Covalent/Non-Covalent Inhibitor (Rocbrutinib): this compound is a next-generation inhibitor capable of both covalent and non-covalent binding. This dual mechanism is designed to inhibit both wild-type BTK and BTK with the C481 mutation, as well as other non-C481 mutations [5].

The diagram below illustrates the BCR signaling pathway and the site of BTK inhibition.

G BCR BCR SYK SYK BCR->SYK Activates BTK BTK SYK->BTK Phosphorylates PLCγ2 PLCγ2 BTK->PLCγ2 Activates NF_κB NF_κB PLCγ2->NF_κB Leads to Activation Cell_Proliferation Cell_Proliferation NF_κB->Cell_Proliferation Cell_Survival Cell_Survival NF_κB->Cell_Survival Inhibitors BTK Inhibitors Inhibitors->BTK Block

BCR Signaling Pathway and BTK Inhibition Site

Comparative Data on BTK Inhibitors

The following tables summarize key characteristics and clinical data for selected BTK inhibitors.

Table 1: Characteristics of Select BTK Inhibitors

Inhibitor Binding Mechanism Key Molecular & Clinical Characteristics
Ibrutinib Covalent Irreversible First-generation; associated with off-target effects (e.g., on EGFR, ITK) leading to atrial fibrillation, hypertension, bleeding, rash, and diarrhea [1] [2] [6].
Acalabrutinib Covalent Irreversible Second-generation; more selective for BTK than Ibrutinib, leading to an improved safety profile with significantly lower rates of atrial fibrillation and hypertension [7] [2] [6].
Zanubrutinib Covalent Irreversible Second-generation; designed for greater selectivity. In head-to-head trials, showed superior progression-free survival and lower rates of atrial fibrillation compared to Ibrutinib [6].
Pirtobrutinib Non-Covalent Reversible Active against C481-mutated BTK; resistance can involve mutations at other sites like T474I and L528W [5] [3].
This compound Dual Covalent/Non-Covalent Investigational agent; early data shows activity against C481-mutated and other non-C481 mutated BTK. Designed to overcome resistance to prior covalent and non-covalent BTK inhibitors [5].

Table 2: Summary of Clinical Trial Efficacy and Safety Data

Data Category Ibrutinib Acalabrutinib Zanubrutinib This compound (Early Phase 1)
Efficacy in R/R CLL High overall response rates established in multiple trials [2]. Non-inferior progression-free survival vs. Ibrutinib in R/R CLL [6]. Superior progression-free survival vs. Ibrutinib in R/R CLL [6]. 78% ORR in patients with BTK resistance mutations; 69% of CLL patients progression-free at 18 months [5].
Common Side Effects Diarrhea, bleeding, arthralgia, atrial fibrillation, hypertension [2]. Headache, diarrhea; lower rates of atrial fibrillation and hypertension vs. Ibrutinib [6]. Lower rates of atrial fibrillation vs. Ibrutinib [6]. Nausea, constipation, headache, abdominal pain, cough, diarrhea, dizziness, fatigue [5].
Notable Safety Profile Higher incidence of cardiovascular toxicities [2] [6]. Improved cardiovascular safety compared to Ibrutinib [6]. Improved cardiovascular safety compared to Ibrutinib [6]. No atrial fibrillation or hypertension reported in initial data [5].

This compound's Emerging Profile and Resistance Context

This compound represents an innovation in the BTK inhibitor landscape. Its potential lies in addressing a key challenge of continuous BTK inhibitor treatment: acquired resistance.

  • Mechanism of Action: this compound's dual binding capability allows it to inhibit BTK even when the common C481 mutation prevents binding by covalent inhibitors [5].
  • Resistance Patterns: The resistance mutations that develop in patients depend heavily on the specific BTK inhibitor used [3].
    • Covalent Inhibitors (Ibrutinib, Acalabrutinib): Resistance is predominantly driven by the C481S mutation [3].
    • Other Covalent Inhibitors (Zanubrutinib, Tirabrutinib) & Non-Covalent (Pirtobrutinib): Resistance more frequently involves mutations at other sites, such as T474I or L528W [3].
  • This compound's Potential: Early data indicates this compound is effective against BTK with mutations at key binding sites, making it a promising option for patients who have developed resistance to other covalent and non-covalent BTK inhibitors [5].

Key Experimental Protocols for Profiling BTK Inhibitors

For researchers, understanding the methodologies used to characterize these inhibitors is critical. Below are summaries of key techniques cited in the literature.

  • Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

    • Objective: To probe the conformational changes and dynamics of full-length BTK protein upon binding to different inhibitors.
    • Protocol Summary: The BTK protein is incubated with the inhibitor of interest. The protein-inhibitor complex is then exposed to deuterated buffer. As hydrogen atoms on the protein backbone exchange with deuterium, the rate of exchange, measured by mass spectrometry, reveals changes in protein flexibility and solvent accessibility induced by inhibitor binding. This protocol has been used to show that different BTK inhibitors induce distinct allosteric changes in the full-length BTK protein [3].
  • COOKIE-Pro (Covalent Occupancy Kinetic Enrichment via Proteomics)

    • Objective: To comprehensively profile the binding kinetics and selectivity of covalent inhibitors across the entire proteome.
    • Protocol Summary: Permeabilized cells are incubated with a covalent inhibitor for varying time points and concentrations. The samples are then processed using mass spectrometry-based proteomics to identify and quantify covalent adducts formed between the inhibitor and cysteine residues on target and off-target proteins. The data is used to calculate the inactivation rate constant ((k_{inact})) and the inhibitor constant ((K_I)), providing a proteome-wide view of inhibitor selectivity and potency [8].

Research Implications and Future Directions

The development of this compound highlights several key trends in the field:

  • Sequencing Therapies: this compound could potentially be used after failure of both covalent and non-covalent BTK inhibitors, offering a new line of defense [5].
  • Beyond C481: Research must now account for a broader spectrum of resistance mutations beyond C481, such as T474I and L528W [3].
  • Molecular Profiling for Treatment Choice: The finding that different inhibitors induce distinct conformational changes in BTK suggests that molecular-level characterization may eventually help guide the choice of BTK inhibitor for specific patients or diseases [3].

References

Rocbrutinib BTK degrader comparison

Author: Smolecule Technical Support Team. Date: February 2026

BTK Degraders at a Glance

The table below summarizes key BTK degraders based on recent early-phase clinical trial data.

Degrader Name Developer Clinical Stage Key Characteristics Reported Efficacy (ORR) in R/R B-cell Malignancies Notable Safety Findings

| BGB-16673 | BeiGene | Phase 1/2 [1] [2] | Chimeric degradation activation compound; targets wild-type and mutant BTK [1]. | • CLL/SLL: 77.6% (93.8% at 200 mg dose) [1]WM: 81.0% (Major Response Rate: 74.1%) [1]FL: 50.0% [1]MZL: 66.7% [1] | Most common AEs: fatigue, contusion, neutropenia; fewer off-target cardiac events than ibrutinib; cases of major hemorrhage reported [1]. | | NX-2127 | Nurix Therapeutics | Phase 1a/1b [3] | Cereblon-recruiting BTK degrader with immunomodulatory (IMiD) activity (degrades Ikaros/Aiolos) [3]. | Preclinical data shows enhanced T-cell cytotoxicity and synapse formation; clinical efficacy data not yet fully reported [3]. | Preclinical data shows no compromise to T-cell activation or survival [3]. | | NX-5948 | Nurix Therapeutics | Phase 1[a citation is needed] | Cereblon-recruiting BTK degrader without immunomodulatory (IMiD) activity [3]. | Preclinical data shows BTK degradation; clinical efficacy data not yet fully reported [3]. | Preclinical data shows no compromise to T-cell activation or survival [3]. |

Comparative Mechanisms of Action

The following diagram illustrates the distinct mechanisms of traditional BTK inhibitors versus BTK degraders, and the functional difference between two degrader types.

G cluster_inhibitor BTK Inhibitor (e.g., Ibrutinib) cluster_degrader BTK Degrader (e.g., BGB-16673) cluster_degrader_types BTK Degrader Functional Types cluster_imids With IMiD activity (NX-2127) cluster_nonimids Without IMiD activity (NX-5948) Inhibitor Covalent BTK Inhibitor Binds to C481 residue BTKi BTK Protein Inhibitor->BTKi Binds & Inhibits Function BTK Enzymatic Function Blocked BTKi->Function Leads to Degrader Bifunctional Degrader Molecule BTKd BTK Protein Degrader->BTKd One end binds BTK E3Ligase E3 Ubiquitin Ligase Degrader->E3Ligase Other end recruits E3 Ligase Degradation Ubiquitination & Proteasomal Degradation E3Ligase->Degradation Tags BTK for DegType Degrader Molecule CRBN Cereblon E3 Ligase DegType->CRBN IMiD Degrades Ikaros (IKZF1) & Aiolos (IKZF3) CRBN->IMiD BTKonly Degrades BTK only CRBN->BTKonly TCell Enhanced T-cell Activation & Cytotoxicity IMiD->TCell

Key Experimental Data and Methodologies

Supporting data for the comparisons above come from specific experimental protocols in recent studies.

BGB-16673 Clinical Efficacy and Tolerability
  • Source: Data comes from the Phase 1/2 CaDAnCe-101 trial (NCT05006716) in patients with relapsed/refractory (R/R) B-cell malignancies [1].
  • Patient Populations: Heavily pre-treated patients (median prior lines of therapy: 3-4.5) across CLL/SLL, Waldenström macroglobulinemia (WM), follicular lymphoma (FL), and marginal zone lymphoma (MZL), including many who had progressed on prior covalent BTK inhibitors (cBTKis) [1].
  • Efficacy Endpoints: Primary assessment was Overall Response Rate (ORR), defined as the proportion of patients achieving a partial response (PR) or better according to disease-specific international response criteria (e.g., iwCLL for CLL) [1].
  • Safety Endpoints: Evaluation involved monitoring the incidence and severity of Treatment-Emergent Adverse Events (TEAEs), graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE) [1].
NX-2127 vs. NX-5948 Preclinical T-cell Modulation
  • Source: In-vitro experiments using peripheral blood mononuclear cells (PBMCs) and purified T-cells from CLL patients [3].
  • Key Comparisons:
    • BTK Degradation: Confirmed in primary CLL cells via flow cytometry or immunoblotting [3].
    • Immunomodulatory (IMiD) Activity: Assessed by measuring degradation of Ikaros (IKZF1) and Aiolos (IKZF3) in CLL and T cells [3].
    • T-cell Phenotype & Function:
      • Polarization: Naïve T-cells were cultured under T-helper 1 (Th1), Th2, and regulatory T-cell (Treg) polarizing conditions. Cytokine production (IFN-γ, IL-2, IL-4) and transcription factors (GATA3) were measured [3].
      • Immunological Synapse: T-cells and CLL cells were co-cultured, and synapse formation was visualized using confocal microscopy [3].
      • Cytotoxicity: T cell-mediated killing of target lymphoma cells (OCI-LY19) was measured by flow cytometry (E:T ratio 1:10), and granzyme B secretion was assessed [3].

Key Comparative Insights for Professionals

  • A Paradigm Beyond Inhibition: BTK degraders represent a novel therapeutic class that moves beyond enzymatic inhibition. By eliminating the BTK protein itself, they potentially overcome resistance mediated by the common C481S mutation and also disrupt the non-catalytic "scaffolding" functions of BTK, which are important for B-cell survival and microenvironmental interactions [1].
  • Differentiation Among Degraders: The primary distinction lies in additional immunomodulatory effects. NX-2127, which degrades Ikaros and Aiolos, demonstrates enhanced T-cell functionality in preclinical models—a feature not shared by NX-5948 or BGB-16673. This suggests NX-2127 may be particularly advantageous in reversing the immunosuppressive tumor microenvironment of CLL [3].
  • Emerging Clinical Profile: BGB-16673 demonstrates promising high response rates in heavily pre-treated patients, including those who failed prior cBTKi therapy. Its early safety profile shows a different pattern from ibrutinib, with fewer cases of atrial fibrillation but a noted risk of neutropenia and hemorrhage that requires monitoring [1].

Information Gaps and Future Directions

It is important to note that the data for BTK degraders is still early-stage. The comparison is based on initial Phase 1/2 trials, and direct head-to-head comparisons between different degraders are not available. Furthermore, the clinical efficacy of NX-2127 and NX-5948, beyond preclinical T-cell modulation, is still being evaluated in ongoing trials [3].

Future research will focus on:

  • Determining the recommended Phase 2 doses.
  • Understanding long-term safety and managing toxicities like neutropenia.
  • Exploring combination therapies, as seen in the master protocol for BGB-16673 combining it with agents like zanubrutinib and sonrotoclax [2].
  • Validating the potential immunological benefits of IMiD-containing degraders like NX-2127 in the clinical setting.

References

Rocbrutinib clinical trial outcomes acalabrutinib zanubrutinib

Author: Smolecule Technical Support Team. Date: February 2026

BTK Inhibitors at a Glance

Bruton's tyrosine kinase (BTK) inhibitors are a class of targeted therapy for B-cell malignancies. The following diagram illustrates the core BTK signaling pathway that these inhibitors target.

f BCR BCR BTK_inactive BTK (Inactive) BCR->BTK_inactive Activation Signal BTK_active BTK (Active) BTK_inactive->BTK_active Phosphorylation PLCg2 PLCγ2 BTK_active->PLCg2 NFkB NF-κB Pathway PLCg2->NFkB Cell B-Cell Proliferation & Survival NFkB->Cell Inhibitors BTK Inhibitors (e.g., Acalabrutinib, Zanubrutinib) Inhibitors->BTK_active Inhibits

Comparative Clinical Trial Outcomes

The tables below summarize key efficacy and safety data from clinical trials for acalabrutinib and zanubrutinib.

Efficacy Outcomes in Specific Indications
Indication Regimen Trial Name / Phase Key Efficacy Outcomes Citation
First-line MCL Acalabrutinib + BR vs BR ECHO (Phase 3) PFS: HR 0.73, 95% CI 0.57-0.94; Median PFS 66.4 mo vs 49.6 mo. OS trend: HR 0.86, 95% CI 0.65-1.13. [1] [2] [3]
R/R MCL Zanubrutinib vs Acalabrutinib Indirect Treatment Comparison PFS: HR 0.57, 95% CI 0.35-0.94. OS: HR 0.43, 95% CI 0.23-0.82. [4]
First-line CLL/SLL Zanubrutinib vs BR SEQUOIA (Phase 3) 5-yr PFS rate: 76% vs 40%. Median PFS: Not Reached vs 44 months. [5]
R/R DLBCL Zanubrutinib + SLS009 Phase 2a ORR: 67% (4/6 patients in non-GCB subtype). [6]
Safety and Tolerability Profile

This data is primarily derived from a large meta-analysis comparing the three BTK inhibitors.

Adverse Event (AE) Category Acalabrutinib vs Zanubrutinib (Relative Risk) Notes and Context
All-Grade AEs (Average) RR 1.12, 95% CrI 0.91-1.37 No significant difference in the overall average rate.
Grade ≥3 AEs (Average) RR 0.90, 95% CrI 0.54-1.37 No significant difference in the overall average rate.
AEs More Frequent with Acalabrutinib
• Atrial Fibrillation RR 0.51 Lower risk with acalabrutinib in this analysis.
• Headache RR 0.32 Significantly lower risk with acalabrutinib.
• Diarrhea RR 0.52 Lower risk with acalabrutinib.
• Infections (All Grade) RR 0.53 Lower risk with acalabrutinib.
AEs More Frequent with Zanubrutinib
• Neutropenia (All Grade) RR 1.77 Higher risk with zanubrutinib.
• Hypertension (All Grade) RR 1.43 Higher risk with zanubrutinib.
• Cellulitis (All Grade) RR 8.2 Significantly higher risk with zanubrutinib.

Cardiac Safety of Acalabrutinib: A pooled analysis of three Phase 3 trials in CLL reported that the exposure-adjusted incidence rate of cardiac disorders was lower for acalabrutinib versus comparators (ibrutinib or chemoimmunotherapy), including in patients with pre-existing cardiovascular conditions [7].

Key Experimental Methodologies

Understanding the design of the cited studies is crucial for interpreting the data.

  • Bayesian Hierarchical Model (for safety comparison): This methodology was used to synthesize evidence from 61 trials (including both randomized and single-arm studies) to estimate the incidence and relative risks of adverse events.

    • Workflow: The model treated ibrutinib as a benchmark, allowing for indirect comparison between acalabrutinib and zanubrutinib. It accounted for between-study heterogeneity and different grades of AEs to enhance the robustness of the estimates [8].
  • Simulated Treatment Comparison (STC) (for efficacy in R/R MCL): This is an indirect comparison method used when head-to-head trials are unavailable.

    • Process: The analysis involved three parts: selecting and validating trials for comparability, matching patient-level data from a zanubrutinib trial with aggregated data from an acalabrutinib trial, and estimating the comparative treatment effect while adjusting for cross-trial differences in baseline characteristics (e.g., age, prior stem cell transplant) [4].
  • Phase 3 Trial Design (for first-line MCL: ECHO trial):

    • Population: 635 patients with untreated MCL, ineligible for transplant.
    • Intervention: Acalabrutinib (oral, twice daily until progression) + BR (6 cycles) + Rituximab maintenance vs. Placebo + BR + Rituximab maintenance.
    • Primary Endpoint: Progression-free survival (PFS) assessed by an independent review committee [2].

Interpretation and Key Insights

  • Efficacy Context: The superior PFS and OS for zanubrutinib over acalabrutinib in R/R MCL comes from an indirect comparison, which is less reliable than a head-to-head randomized trial. The results should be considered hypothesis-generating [4].
  • Safety Profiles are Distinct: The meta-analysis clearly shows that while both second-generation inhibitors are safer than ibrutinib, they have different AE spectra. Acalabrutinib appears to have a lower incidence of cardiac events (like atrial fibrillation), while zanubrutinib is associated with a higher incidence of some hematological and inflammatory events (like neutropenia and cellulitis) [8].
  • Novel Combinations: Research into combining BTK inhibitors with other targeted agents, like the CDK9 inhibitor SLS009 with zanubrutinib, shows promise for overcoming resistance in difficult-to-treat lymphomas [6].

References

×

XLogP3

2.7

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

761.40131576 Da

Monoisotopic Mass

761.40131576 Da

Heavy Atom Count

56

UNII

KD68L3GRW2

Dates

Last modified: 08-10-2024

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